molecular formula C3H12Br2N2 B230917 Propane-1,3-diamine;hydrobromide CAS No. 18773-03-0

Propane-1,3-diamine;hydrobromide

Cat. No.: B230917
CAS No.: 18773-03-0
M. Wt: 235.95 g/mol
InChI Key: FSAFLEKOBQFCHY-UHFFFAOYSA-N
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Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.
1,3-Diaminopropane is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.
1,3-Diaminopropane is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18773-03-0

Molecular Formula

C3H12Br2N2

Molecular Weight

235.95 g/mol

IUPAC Name

propane-1,3-diamine;dihydrobromide

InChI

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

FSAFLEKOBQFCHY-UHFFFAOYSA-N

SMILES

C(CN)CN.Br

Canonical SMILES

C(CN)CN.Br.Br

boiling_point

275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg

density

0.881 at 68 °F (NTP, 1992) - Less dense than water;  will float

flash_point

75 °F (NTP, 1992)

melting_point

10 °F (NTP, 1992)
-12 °C

Other CAS No.

18773-03-0

physical_description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Liquid
Colorless to yellow liquid with an amine odor;  [CHEMINFO (MSDS)] Colorless liquid with an odor of amines;  [CAMEO]

Related CAS

62704-76-1
10517-44-9 (di-hydrochloride)

solubility

Soluble (NTP, 1992)

Synonyms

1,3-Diaminopropane Dihydrobromide

vapor_density

2.5 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)

vapor_pressure

11.5 [mmHg]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, structural utility, and experimental applications of 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) .

The C3-Spacer: From Chemotherapeutic Linker to Perovskite Passivator

Executive Summary

1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) is the hydrobromide salt of the aliphatic diamine 1,3-diaminopropane (trimethylenediamine).[1] While the free base is a volatile, corrosive liquid, the dihydrobromide salt provides a stable, solid-state source of the propyl-diamine moiety.

In drug development, this compound is a critical C3-linker , serving as a structural spacer that modulates lipophilicity and steric separation in small molecule design. It gained prominence as a precursor for anthrapyrazole antineoplastics (e.g., Losoxantrone , Piroxantrone ) and is currently utilized in the synthesis of polyamine analogues and next-generation perovskite solar cells (PSCs) , where it acts as a surface passivation agent to minimize defect states.

Chemical Identity & Structural Analysis[2][3]
PropertyData
CAS Number 18773-03-0
IUPAC Name Propane-1,3-diaminium dibromide
Common Synonyms 1,3-Propanediamine dihydrobromide; Trimethylenediamine dihydrobromide
Molecular Formula

(Salt);

Molecular Weight 235.95 g/mol
Physical State White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2][3]
Melting Point ~248–250 °C (Decomposes)
Hygroscopicity Moderate; requires storage under inert atmosphere (Argon/Nitrogen).
Structural Significance

The propane-1,3-diamine backbone provides a flexible three-carbon chain separating two primary amine groups. In medicinal chemistry, this specific chain length (


) is often critical for:
  • Receptor Binding: Mimicking the distance between phosphate groups in DNA or specific amino acid residues in enzymes.

  • Chelation: Forming 6-membered chelate rings with metal ions (e.g., Pt, Pd), which are generally less stable than the 5-membered rings formed by 1,2-diamines (like oxaliplatin) but offer distinct reactivity profiles.

Pharmacology & Applications in Drug Development[2][5]
3.1. Antineoplastic Agent Precursor (Anthrapyrazoles)

CAS 18773-03-0 is the stable reagent of choice for introducing the aminopropyl side chain into anthrapyrazole frameworks.

  • Mechanism: The diamine side chain enhances DNA intercalation affinity and solubility.

  • Key Drugs:

    • Losoxantrone (CI-941): A broad-spectrum anticancer agent where the 1,3-diaminopropane moiety facilitates DNA binding and topoisomerase II inhibition.

    • Piroxantrone: An earlier analogue utilizing the same spacer for DNA intercalation.

3.2. Polyamine Analogues

The structure mimics natural polyamines (putrescine). It is used to synthesize polyamine antimetabolites that compete with spermidine/spermine uptake, disrupting cell proliferation in rapid-growth tumors.

3.3. Emerging Application: Perovskite Passivation

While primarily a materials science application, this is relevant for bio-electronic interfaces. The ammonium cations of 18773-03-0 penetrate the lattice surface of lead-halide perovskites, passivating defects and improving the stability of devices used in medical sensors and X-ray detectors.

Pharmacological_Workflow Precursor 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) FreeBase In Situ Free Base Generation (pH > 10) Precursor->FreeBase Neutralization Target3 Perovskite Surface Passivation Precursor->Target3 Direct Deposition (Cation Exchange) Target1 Anthrapyrazole Synthesis (e.g., Losoxantrone) FreeBase->Target1 Nucleophilic Substitution Target2 Polyamine Analogues (Cancer Metabolism) FreeBase->Target2 Alkylation Mechanism1 DNA Intercalation & Topo II Inhibition Target1->Mechanism1 Mechanism2 Spermidine Uptake Competition Target2->Mechanism2 Mechanism3 Defect Healing & Lattice Stabilization Target3->Mechanism3

Figure 1: Functional utility map of CAS 18773-03-0 in pharmaceutical synthesis and material passivation.

Experimental Protocols
4.1. Handling & Stability[4]
  • Storage: Hygroscopic. Store in a desiccator or glovebox under

    
     or Ar.
    
  • Safety: The salt is an irritant. However, if neutralized, the free amine is corrosive and toxic. Always handle in a fume hood.

4.2. Protocol: Synthesis of 1,3-Diaminopropane Dihydrobromide

For researchers needing to prepare fresh salt from the free base to ensure high purity (e.g., for crystallization studies).

Reagents:

  • 1,3-Diaminopropane (Free base, CAS 109-76-2)[5][6][7]

  • Hydrobromic acid (48% aq. HBr)

  • Ethanol (Absolute)

  • Diethyl ether

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1,3-diaminopropane in 20 mL of ice-cold ethanol (

    
    ).
    
  • Acidification: Dropwise add 48% HBr (approx. 22 mmol) with vigorous stirring. Maintain temperature

    
     to prevent discoloration.
    
  • Crystallization: The solution will heat up (exothermic). Allow to cool to room temperature.

  • Precipitation: Add diethyl ether (approx. 50 mL) slowly until a white precipitate forms.

  • Filtration: Vacuum filter the solid using a sintered glass funnel.

  • Washing: Wash with cold ether (

    
     mL) to remove excess acid and water.
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    
  • Validation: Check melting point (Target: ~248°C).

4.3. Protocol: Passivation Solution Preparation (Perovskite Context)

Used for coating perovskite films to reduce non-radiative recombination.

  • Solvent: Use Isopropanol (IPA) or Ethanol.

  • Concentration: Prepare a

    
     solution of CAS 18773-03-0.
    
  • Application: Spin-coat onto the perovskite layer at 4000 rpm for 30s.

  • Annealing: Anneal at

    
     for 10 minutes to drive off solvent and anchor the ammonium cations.
    
Synthesis & Manufacturing Route (Industrial)

The industrial production of the parent diamine (and subsequent salt formation) typically follows the Acrylonitrile Route :

  • Cyanoethylation: Reaction of ammonia with acrylonitrile is not the standard path for the C3 diamine. Instead, Acrylonitrile is reacted with ammonia to form Aminopropionitrile .

  • Hydrogenation: The nitrile group is reduced using

    
     and a catalyst (Raney Nickel or Cobalt) to yield 1,3-diaminopropane.
    
  • Salt Formation: The crude diamine is purified via distillation and then reacted with HBr to form the dihydrobromide salt (18773-03-0).

Synthesis_Pathway Acrylonitrile Acrylonitrile (C3H3N) Intermediate 3-Aminopropionitrile Acrylonitrile->Intermediate Amination Ammonia Ammonia (NH3) Ammonia->Intermediate Diamine 1,3-Diaminopropane (Free Base) Intermediate->Diamine Hydrogenation (Raney Ni, H2) FinalProduct 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) Diamine->FinalProduct Neutralization HBr HBr (aq) HBr->FinalProduct

Figure 2: Industrial synthesis pathway from acrylonitrile to the dihydrobromide salt.

Safety & Regulatory (MSDS Highlights)
  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

    • Specific Target Organ Toxicity: Respiratory irritation.

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 mins. Remove contact lenses.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link](Note: Primary source for parent diamine properties).

  • Showalter, H. D., et al. (1987). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships of modified 7- and 10-substituted derivatives. Journal of Medicinal Chemistry. Retrieved from [Link](Foundational text on Losoxantrone synthesis using 1,3-diaminopropane).

  • Er-Raji, O., et al. (2025). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Fraunhofer ISE / ResearchGate. Retrieved from [Link](Demonstrates the critical role of 1,3-diaminopropane salts in passivation).

Sources

Technical Whitepaper: Propane-1,3-diamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Stoichiometric Control, Analytical Validation, and Application in Synthesis

Executive Summary

Propane-1,3-diamine (1,3-diaminopropane) is a critical linear polyamine linker used in the synthesis of macrocyclic chelators, pharmaceutical intermediates, and polymer curing agents. While the free base is a volatile, hygroscopic liquid, its hydrobromide salts offer enhanced stability and precise stoichiometry for solid-phase synthesis.

This guide addresses the critical ambiguity in the term "Propane-1,3-diamine;hydrobromide": the distinction between the monohydrobromide and dihydrobromide forms. Accurate determination of molecular weight (MW) is not merely a calculation but a function of synthesis conditions and purification. This document details the physicochemical properties, synthesis protocols, and validation workflows required to ensure stoichiometric integrity in drug development.

Chemical Identity and Molecular Weight Analysis

In precision chemistry, relying on a generic label of "hydrobromide" can lead to significant stoichiometric errors (up to 52% mass variance). The hydrobromide salt exists primarily in two forms depending on the molar equivalents of hydrobromic acid (HBr) used during protonation.

1.1 Stoichiometric Data Table

The following table contrasts the physicochemical parameters of the free base and its two primary HBr salt forms.

ParameterPropane-1,3-diamine (Free Base)Propane-1,3-diamine Monohydrobromide Propane-1,3-diamine Dihydrobromide
Formula



Molecular Weight ( g/mol ) 74.12 155.04 235.96
CAS Number 109-76-218307-33-8 (Generic/Mixed)18773-03-0
Physical State Colorless LiquidWhite Hygroscopic SolidWhite Crystalline Solid
pKa Values 10.62, 8.64N/A (Salt form)N/A (Salt form)
Bromide Content (%) 0%51.54%67.73%

Data derived from standard atomic weights: C (12.011), H (1.008), N (14.007), Br (79.904). [1]

1.2 Structural Causality

The propane-1,3-diamine molecule possesses two primary amine groups separated by a flexible propyl chain.

  • Monohydrobromide: Formed when protonation is strictly controlled (1:1 molar ratio). This form is less stable and prone to disproportionation into the free base and dihydrobromide.

  • Dihydrobromide: The thermodynamic sink. When excess HBr is present, both amine sites are protonated (

    
    ), resulting in a stable lattice structure stabilized by bromide counterions. This is the standard commercial form unless specified otherwise. 
    
Synthesis and Stoichiometric Control Protocol

To ensure the correct molecular weight is utilized in downstream applications, the synthesis must control the acid-base neutralization exotherm and solvent choice.

2.1 Protocol: Controlled Precipitation of Dihydrobromide

Objective: Synthesize high-purity Propane-1,3-diamine


 2HBr (MW: 235.96) for use as a standard.

Reagents:

  • Propane-1,3-diamine (99%, redistilled).

  • Hydrobromic acid (48% aq).

  • Ethanol (Absolute) and Diethyl Ether (ACS grade).

Methodology:

  • Solvation: Dissolve 100 mmol (7.41 g) of Propane-1,3-diamine in 50 mL of absolute ethanol cooled to 0°C. Reasoning: Low temperature prevents oxidation and minimizes side reactions.

  • Acid Addition: Dropwise addition of 210 mmol of HBr (slight excess ensures full diprotonation). Maintain internal temperature

    
    C.
    
  • Crystallization: The solution will thicken. Evaporate solvent under reduced pressure (Rotavap) to 20% volume.

  • Precipitation: Add cold diethyl ether (100 mL) to force the salt out of the solution. Reasoning: The salt is insoluble in ether, while impurities remain in the organic phase.

  • Drying: Filter and dry under vacuum over

    
    .
    
2.2 Synthesis Workflow Visualization

SynthesisProtocol Start Start: Free Base (MW 74.12) Solvent Solvation (EtOH @ 0°C) Start->Solvent Addition HBr Addition (Dropwise) Solvent->Addition Decision Stoichiometry? Addition->Decision MonoPath 1.0 Eq HBr Decision->MonoPath Strict 1:1 DiPath >2.0 Eq HBr Decision->DiPath Excess ProductMono Monohydrobromide (MW 155.04) Unstable MonoPath->ProductMono ProductDi Dihydrobromide (MW 235.96) Stable Crystal DiPath->ProductDi

Figure 1: Stoichiometric decision tree for salt formation. Note that the Dihydrobromide path is thermodynamically favored in excess acid.

Analytical Validation: The Self-Validating System

In drug development, assuming the label is correct is a compliance risk. You must validate the salt form to confirm the Molecular Weight used in dosing calculations.

3.1 Argentometric Titration (The Gold Standard)

To distinguish between Mono- (1 Br) and Di- (2 Br) forms, quantify the bromide counterion.

  • Technique: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the theoretical number of bromides (1 or 2).
  • Pass Criteria: If calculating for Dihydrobromide, the experimental Bromide content must be

    
    .
    
3.2 1H-NMR Validation

The chemical shift of the methylene protons adjacent to the amines (


) shifts downfield upon protonation due to the electron-withdrawing effect of the ammonium cation.
  • Free Base:

    
     ppm.
    
  • Dihydrobromide (

    
    ): 
    
    
    
    ppm.
  • Integration: Integration of amine protons (if using DMSO-

    
    ) can confirm the count of exchangeable protons (
    
    
    
    vs
    
    
    ). [2]
3.3 Analytical Logic Flow

AnalyticalValidation Sample Unknown Sample Propane-1,3-diamine HBr Test1 Elemental Analysis (AgNO3 Titration) Sample->Test1 Result1 Br Content ~51.5% Test1->Result1 Result2 Br Content ~67.7% Test1->Result2 Error Intermediate Value? Recrystallize Test1->Error Conclusion1 CONFIRMED: Monohydrobromide Use MW 155.04 Result1->Conclusion1 Conclusion2 CONFIRMED: Dihydrobromide Use MW 235.96 Result2->Conclusion2

Figure 2: Analytical decision matrix for confirming Molecular Weight prior to usage in formulation.

Applications in Drug Development

Understanding the exact MW is vital for:

  • Peptoid Synthesis: Propane-1,3-diamine is often used as a sub-monomer in solid-phase peptoid synthesis. Using the wrong salt form (MW 155 vs 235) leads to incorrect molar equivalents of the amine, resulting in truncated sequences or deletion mutations in the oligomer.

  • Chelation Therapy: Derivatives of 1,3-diaminopropane are precursors for macrocycles like Cyclam. The hydrobromide salt is preferred over the hydrochloride in specific cyclization reactions where the nucleophilicity of the counterion (

    
     vs 
    
    
    
    ) affects the kinetic rate.
  • Crystal Engineering: The dihydrobromide salt forms robust hydrogen-bonded networks, making it an excellent candidate for co-crystallization studies to improve the solubility of acidic Active Pharmaceutical Ingredients (APIs). [3]

References
  • PubChem. (2024). 1,3-Diaminopropane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier - 1,3-diaminopropane. Retrieved from [Link]

Technical Guide: Solubility & Handling of Propane-1,3-diamine Dihydrobromide

[1]

CAS:1

Part 1: Executive Summary & Chemical Identity

Propane-1,3-diamine dihydrobromide (PDABr

low-dimensional (2D) and quasi-2D perovskite solar cells11

Understanding the solubility profile of PDABr

Chemical Profile
PropertySpecification
IUPAC Name Propane-1,3-diaminium dibromide
Common Abbreviation PDABr

, PDABr
CAS Number 18773-03-0
Molecular Formula C

H

Br

N

Molecular Weight 235.95 g/mol
Appearance White crystalline powder
Hygroscopicity High (Requires storage in desiccator/glovebox)

Part 2: Solubility Landscape

As an ionic organic salt, PDABr

dielectric constant (

)
protic nature1
Solvent Compatibility Matrix

The following table synthesizes empirical observations and standard solubility trends for alkylammonium halides.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Polar Aprotic DMSO , DMF , GBL High (>500 mg/mL)High dielectric constant facilitates dissociation of Br

and ammonium cation.[1]
Precursor Inks: Primary solvents for perovskite spin-coating.
Polar Protic Water Very High Strong hydrogen bonding stabilizes the ammonium group.Synthesis: Initial reaction medium; avoided in device fabrication due to film damage.
Alcohols Methanol , Ethanol , IPA Moderate (Temp.[1][2] Dependent)Solubility decreases as alkyl chain length of alcohol increases. High solubility at boiling points.Recrystallization: Excellent for purification (hot solvent).
Non-Polar Diethyl Ether , Toluene , Chlorobenzene Insoluble (<1 mg/mL)Lack of dipoles prevents overcoming ionic lattice energy.[1]Anti-Solvents: Used to crash out crystals during purification or film deposition.
The "Solubility Gap" in Perovskite Processing

A common challenge in research is the "solubility gap" where PDABr

  • Expert Tip: Use a binary solvent system . A small fraction of DMF or DMSO mixed with a volatile alcohol (like Ethanol) can modulate the evaporation rate and supersaturation point, improving film quality.[1]

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis & Recrystallization

Objective: Synthesize PDABr

Reagents:

  • 1,3-Diaminopropane (99%)[1][3]

  • Hydrobromic acid (48 wt. % in water)

  • Ethanol (Absolute)[2]

  • Diethyl Ether (Anhydrous)

Workflow:

  • Reaction: Place 1,3-Diaminopropane in a round-bottom flask submerged in an ice bath (0°C).

  • Acidification: Dropwise add HBr (excess, ~2.2 equivalents) while stirring. Caution: Exothermic.

  • Evaporation: Rotary evaporate the solution at 60°C until a white precipitate forms.

  • Purification (The Critical Step):

    • Dissolve the crude solid in a minimum amount of boiling absolute ethanol .

    • Once dissolved, slowly cool to room temperature.[1]

    • Optional: Add diethyl ether dropwise until the solution turns slightly turbid to induce nucleation.

    • Refrigerate at 4°C overnight.

  • Collection: Filter the white crystals, wash 3x with diethyl ether, and dry in a vacuum oven at 60°C for 24 hours.

Protocol B: Quantitative Solubility Determination

Objective: Determine the saturation limit (

  • Preparation: Add excess PDABr

    
     solid (e.g., 500 mg) to a vial containing 1 mL of the target solvent (e.g., DMF).
    
  • Equilibration: Stir at the target temperature (usually 25°C or 60°C) for 6 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Measurement:

    • Gravimetric Method: Evaporate the solvent fully in a vacuum oven and weigh the residue.

    • Calculation:

      
      
      

Part 4: Visualization of Workflows

Figure 1: Solubility Testing & Ink Formulation Workflow

This diagram illustrates the decision logic for selecting solvents and determining solubility limits for device fabrication.

SolubilityWorkflowStartStart: PDABr2 PowderSelectSolventSelect Solvent SystemStart->SelectSolventPolarityCheckIs Solvent Polar?SelectSolvent->PolarityCheckAproticPolar Aprotic(DMF, DMSO)PolarityCheck->AproticHigh DielectricProticPolar Protic(EtOH, MeOH)PolarityCheck->ProticH-BondingNonPolarNon-Polar(Tol, CB, Ether)PolarityCheck->NonPolarLow DielectricDissolveAdd Excess Solid &Stir 6h @ 25°CAprotic->DissolveProtic->DissolveResultLowInsolubleSuitable as Anti-SolventNonPolar->ResultLowFilterFilter Supernatant(0.22 µm PTFE)Dissolve->FilterGravimetricEvaporate & WeighFilter->GravimetricResultHighHigh Solubility(>500 mg/mL)Suitable for Ink BaseGravimetric->ResultHighIf Solvent = DMF/DMSOResultModModerate Solubility(Temp Dependent)Suitable for RecrystallizationGravimetric->ResultModIf Solvent = EtOH

Caption: Logical workflow for categorizing solvents based on PDABr

Figure 2: Recrystallization Pathway

The purification mechanism relies on the differential solubility between hot ethanol (high solubility) and cold ethanol/ether (low solubility).

RecrystallizationCrudeCrude PDABr2(Yellowish)DissolutionDissolve inBoiling EtOHCrude->DissolutionHeatCoolingCool to RTDissolution->CoolingSupersaturationAntisolventAdd Diethyl Ether(Dropwise)Cooling->AntisolventLower SolubilityNucleationNucleation &Crystal GrowthAntisolvent->NucleationPurePure White Crystals(>99.5%)Nucleation->PureFilter & Dry

Caption: Purification pathway utilizing the temperature-dependent solubility of PDABr

Part 5: Expert Insights & Troubleshooting

The "Water Effect"

PDABr

1
  • Recommendation: Always use anhydrous solvents (Sigma-Aldrich Sure/Seal™ or equivalent) and handle the salt in a nitrogen-filled glovebox.

  • Sign of Failure: If your perovskite film turns yellow or opaque rapidly, your PDABr

    
     may have absorbed water, forming hydrates that disrupt the crystal lattice.[1]
    
Ultrasonic Dissolution

For high-concentration inks (>1 M), magnetic stirring may be insufficient.[1]

  • Protocol: Use an ultrasonic bath at 40°C for 20 minutes. Ensure the water level in the bath is lower than the solvent level in the vial to prevent accidental water ingress.[1]

Storage Stability

Unlike the free amine (liquid), the hydrobromide salt is stable as a solid if kept dry.[1] However, in solution (especially DMSO), it can degrade over weeks due to slow oxidation or reaction with solvent impurities.[1]

  • Best Practice: Prepare precursor solutions fresh (within 24 hours of use).

References

  • Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Safety Data Sheet.[1][4]Link

  • PubChem. 1,3-Diaminopropane (Free Base) Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 1,3-Propanediamine Dihydrobromide Properties and Suppliers.Link

  • ResearchGate. Discussion on Solubility of Alkylammonium Halides in Organic Solvents.Link

  • Cayman Chemical. General Solubility Guides for Lipid-like and Ammonium Salts.Link

(Note: While specific peer-reviewed papers on the exact solubility curve of PDABr

Thermal Stability & Characterization of Propane-1,3-diamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Materials Scientists and Process Engineers

Executive Summary

Propane-1,3-diamine dihydrobromide (1,3-PDADBr), also known as 1,3-propanediammonium dibromide, is a critical organic halide salt used primarily as a spacer cation in the synthesis of 2D Dion-Jacobson (DJ) halide perovskites .[1] Its thermal stability profile is a governing factor in the processing window of these optoelectronic materials.

This guide provides an in-depth analysis of the thermal behavior of 1,3-PDADBr, distinguishing between its phase transitions and irreversible decomposition.[1] Unlike its liquid free-base counterpart, the dihydrobromide salt is a crystalline solid that exhibits a complex thermal degradation pathway involving deprotonation, sublimation, and potential cyclization.[1]

Physicochemical Profile

The stability of 1,3-PDADBr stems from the ionic interaction between the diprotonated diamine and the bromide anions.[1] This ionic lattice significantly elevates the thermal resistance compared to the volatile free amine.

Key Properties Table[1]
PropertySpecification
IUPAC Name Propane-1,3-diammonium dibromide
CAS Number 18773-03-0
Molecular Formula C₃H₁₂Br₂N₂ (C₃H₁₀N₂[1][2] · 2HBr)
Molecular Weight 235.95 g/mol
Physical State White to off-white crystalline powder
Hygroscopicity High (Requires storage in desiccator/glovebox)
Solubility Highly soluble in water, DMSO, DMF; sparingly soluble in alcohols
Melting Point ~200–240°C (Decomposition often competes with melting)
Chemical Structure & Ionic Interaction

The following diagram illustrates the ionic dissociation equilibrium, which is central to understanding the material's thermal instability at high temperatures.

G Salt 1,3-PDADBr (Solid Lattice) [NH3-(CH2)3-NH3]2+  2[Br]- Equilibrium Thermal Dissociation (Reversible < T_decomp) Salt->Equilibrium Heat Equilibrium->Salt Cooling Products Free Amine + Gas NH2-(CH2)3-NH2 (g) + 2HBr (g) Equilibrium->Products > 250°C

Figure 1: Thermal dissociation equilibrium of the dihydrobromide salt.[1]

Thermal Analysis & Decomposition Mechanism[1][3]

Understanding the thermal degradation of 1,3-PDADBr is vital for determining annealing protocols in perovskite solar cell fabrication.[1]

Thermogravimetric Analysis (TGA) Profile

The TGA curve of pure 1,3-PDADBr typically exhibits a single-step massive weight loss , though high-resolution analysis may reveal two overlapping stages depending on the heating rate.[1]

  • Stage 1 (Dehydration): Minor mass loss (<1%) below 100°C if the sample is hygroscopic and wasn't dried.[1]

  • Stage 2 (Primary Decomposition):

    • Onset Temperature (

      
      ):  ~260°C – 290°C.[1]
      
    • Mechanism: Proton transfer from the ammonium group to the bromide ion, generating HBr gas and the free diamine.

    • Result: Complete volatilization.[1] The residue at 600°C is typically near 0%.

Differential Scanning Calorimetry (DSC) Profile

DSC reveals the thermodynamic transitions that precede mass loss.

  • Endotherm 1 (Phase Transition): Often observed between 150–200°C, representing a solid-solid phase transition or partial melting.[1]

  • Endotherm 2 (Decomposition): A sharp, large endothermic peak coinciding with the

    
     seen in TGA, representing the enthalpy of vaporization and dissociation.[1]
    
Decomposition Pathway

At elevated temperatures, the free amine generated can undergo intramolecular cyclization, a pathway distinct from simple volatilization.

Decomposition Start 1,3-PDADBr (Solid) Step1 Proton Transfer (Release of 2 HBr) Start->Step1  ΔT > 250°C   Intermediate 1,3-Diaminopropane (Free Base) Step1->Intermediate PathA Path A: Volatilization (Flash Evaporation) Intermediate->PathA  Open System   PathB Path B: Cyclization (Formation of Tetrahydropyrimidine) Intermediate->PathB  Confined/Catalytic Surface  

Figure 2: Competing thermal degradation pathways.

Experimental Protocols for Thermal Characterization

To obtain reproducible data, strict adherence to the following protocols is required due to the hygroscopic nature of the salt.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine


 and volatile content.[1]
  • Sample Prep: Dry the 1,3-PDADBr powder in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface moisture.

  • Pan Selection: Use Alumina (

    
    )  pans. Aluminum pans may react with HBr evolved during decomposition.
    
  • Atmosphere: High-purity Nitrogen (

    
    ) or Argon at 50 mL/min flow rate. Avoid air to prevent oxidative degradation of the amine.[1]
    
  • Ramp Rate:

    • Standard: 10°C/min to 600°C.[1]

    • High-Res: 2°C/min to resolve overlapping decomposition events.[1]

  • Data Processing: Calculate the derivative weight loss (

    
    ) to pinpoint the temperature of maximum degradation rate (
    
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions and melting points.[1][3]

  • Pan Selection: Hermetically sealed Gold or Aluminum pans . Note: If using Aluminum, ensure the run stops before massive HBr release (<250°C) to prevent pan rupture or corrosion.[1]

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 220°C (just below decomp).

    • Isotherm 1 min.

    • Cool 10°C/min to 25°C.

    • Ramp 10°C/min to 300°C (to observe decomposition).

  • Interpretation: The first heat cycle removes thermal history. The second heat cycle provides the intrinsic melting point (if stable enough to melt).

Applications & Stability Context

Dion-Jacobson (DJ) Perovskites

In DJ perovskites (e.g.,


), the 1,3-PDADBr acts as a spacer.[1]
  • Stability Enhancement: The perovskite lattice stabilizes the cation.[1] While pure 1,3-PDADBr decomposes ~260°C, the incorporated spacer in a perovskite film may show stability up to 300°C .[1]

  • Annealing Window: Films are typically annealed at 100°C – 150°C .[1] This is safely within the thermal stability window of the salt, ensuring no loss of the organic cation during processing.

Storage and Handling
  • Shelf Life: Stable for >2 years if kept dry.[1]

  • Degradation Signs: Yellowing of the white powder indicates oxidation of the amine (likely due to hydrolysis from moisture absorption).[1]

  • Safety: Thermal decomposition releases toxic Hydrogen Bromide (HBr) gas.[1] All thermal experiments must be vented to a fume hood or scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved from [Link][1]

  • Li, X., et al. (2018). Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells. (General reference for DJ Perovskite thermal stability context).
  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials. Retrieved from [Link]

  • NIST. (2023). Web Thermo Tables for 1,3-Propanediamine. Retrieved from [Link][1]

Sources

Technical Deep Dive: Propane-1,3-diamine Hydrobromide (PDADI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propane-1,3-diamine Hydrobromide: Precursors, Synthesis, and High-Value Derivatives Content Type: Technical Reference Guide Audience: Synthetic Chemists, Materials Scientists (Perovskites), and Drug Discovery Researchers.

Executive Technical Summary

Propane-1,3-diamine (1,3-diaminopropane; CAS 109-76-2) is a linear aliphatic diamine serving as a critical C3-spacer in organic synthesis.[1][2] While the free base is a volatile, hygroscopic liquid used in epoxy curing and textile finishing, its hydrobromide salts (specifically the dihydrobromide, PDADI ; CAS 18773-03-0) have emerged as high-value reagents in two distinct fields:

  • Next-Generation Photovoltaics: As a bulky organic cation for stabilizing 2D/3D halide perovskite solar cells and passivating surface defects.

  • Medicinal Chemistry: As a precursor for polyamine analogues and intercalating agents where the counter-ion (bromide) facilitates specific solubility and crystallization profiles compared to chlorides.

This guide details the synthesis architecture from petrochemical precursors to the high-purity salt, alongside its derivative logic in materials and pharma.

Synthesis Architecture & Precursors

The industrial and laboratory synthesis of propane-1,3-diamine hydrobromide follows a linear "Nitrile Route," favored for its atom economy over the older Gabriel synthesis (1,3-dibromopropane + potassium phthalimide).

Precursor Sourcing: The Acrylonitrile Route

The dominant industrial route utilizes Acrylonitrile (Michael acceptor) and Ammonia .

  • Step 1: Cyanoethylation (Michael Addition) Acrylonitrile reacts with aqueous ammonia to form 3-aminopropionitrile (β-aminopropionitrile).

    • Conditions: High pressure (10–20 MPa), 70–100°C.[3]

    • Selectivity Control: Excess ammonia is critical to prevent the formation of secondary amines (bis(cyanoethyl)amine).

  • Step 2: Catalytic Hydrogenation The nitrile group is reduced to a primary amine using Raney Nickel or Cobalt catalysts.

    • Reaction:

      
      
      
    • Solvent: Methanol or Ethanol with trace hydroxide to suppress secondary amine formation.

  • Step 3: Hydrobromination (Salt Formation) To generate the target Propane-1,3-diamine Dihydrobromide (PDADI) , the free base is treated with hydrobromic acid. This step is critical for electronic grade purity required in solar cells.

    • Protocol: Slow addition of 48% HBr (aq) to a chilled solution of 1,3-diaminopropane in ethanol/methanol. The salt precipitates as a white crystalline solid.

    • Purification: Recrystallization from ethanol/diethyl ether is mandatory to remove trace transition metals (Ni/Co) from the hydrogenation step, which act as recombination centers in perovskites.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Critical Quality Attribute: Metal Removal Acrylonitrile Acrylonitrile (Precursor) Aminopropionitrile 3-Aminopropionitrile (Intermediate) Acrylonitrile->Aminopropionitrile Michael Addition (70-100°C) Ammonia Ammonia (Excess) Ammonia->Aminopropionitrile FreeBase Propane-1,3-diamine (Free Base) Aminopropionitrile->FreeBase Hydrogenation (Raney Ni, H2) PDADI PDADI (Dihydrobromide Salt) FreeBase->PDADI Salt Formation (EtOH, 0°C) HBr HBr (48% aq) HBr->PDADI

Figure 1: Step-wise synthesis from acrylonitrile to high-purity PDADI salt.

Physical Properties & Characterization

The transition from free base to hydrobromide salt drastically alters physical properties, enabling its use in solid-state devices.

PropertyPropane-1,3-diamine (Base)1,3-Diaminopropane 2HBr (PDADI)
CAS 109-76-218773-03-0
State (RT) Colorless LiquidWhite Crystalline Powder
Melting Point -12 °C~248 °C (Decomposes)
Hygroscopicity High (fumes in air)Moderate (Store in Desiccator)
Solubility Water, Ethanol, EtherWater, DMF, DMSO (Limited in EtOH)
pKa 10.62, 8.64N/A (Salt form)
Primary Use Epoxy curing, SynthesisPerovskite Cation, Pharma Reagent

High-Value Application: Perovskite Solar Cells (PSCs)

The most current and technically demanding application of PDADI is in Halide Perovskite Photovoltaics .

Mechanism of Action

PDADI acts as a passivation agent and a dimensional spacer .

  • Defect Passivation: The ammonium terminals (

    
    ) bind to under-coordinated 
    
    
    
    or
    
    
    defects at the grain boundaries of the perovskite film (e.g.,
    
    
    ).
  • 2D/3D Heterojunctions: The propyl chain is too large to fit into the 3D perovskite lattice. Instead, it forms a 2D "capping layer" on the surface. This hydrophobic layer repels moisture, significantly enhancing device stability (T80 lifetime).

Experimental Protocol: Surface Passivation
  • Reagent: 1,3-Diaminopropane dihydrobromide (PDADI) dissolved in Isopropanol (IPA) at 1–5 mg/mL.

  • Application: Spin-coating onto the annealed perovskite film at 4000 rpm for 30s.

  • Annealing: 100°C for 5 mins to facilitate ammonium-halide bonding.

  • Outcome: Reduction in non-radiative recombination; increase in Open Circuit Voltage (

    
    ).
    
Application Logic Diagram

PerovskiteLogic Defects Perovskite Surface Defects (Under-coordinated Pb2+/I-) Passivation Surface Passivation (-NH3+ binds defects) Defects->Passivation Target PDADI_Sol PDADI Solution (in IPA) PDADI_Sol->Passivation Hydrophobic Hydrophobic Barrier (Propyl chain shielding) Passivation->Hydrophobic Outcome1 Reduced Recombination (Higher Voc) Hydrophobic->Outcome1 Outcome2 Moisture Stability (Longer Lifetime) Hydrophobic->Outcome2

Figure 2: Mechanism of PDADI-mediated efficiency enhancement in solar cells.

Pharmaceutical Derivatives & Reactivity

Beyond materials science, the C3 backbone is a versatile scaffold in drug design.

Macrocyclic Polyamines

Propane-1,3-diamine is a key building block for macrocyclic chelators (e.g., Cyclam derivatives).

  • Reactivity: The primary amines react with dicarbonyls or dihalides.

  • Therapeutic Utility: These macrocycles act as CXCR4 antagonists (HIV entry inhibitors, stem cell mobilizers) or MRI contrast agents when chelated with Gadolinium.

Bis-Intercalators

Derivatives synthesized by coupling two acridine or quinoline units via the propane-1,3-diamine linker function as DNA bis-intercalators.

  • Structure:

    
    .
    
  • Function: The C3 linker allows the two planar chromophores to sandwich base pairs perfectly, inhibiting replication in cancer cells.

Safety & Handling

  • Corrosivity: The free base is corrosive to skin and eyes (Category 1B). The hydrobromide salt is an irritant but poses a lower inhalation risk than the liquid base.

  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides.

  • Storage: PDADI is hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent water uptake, which introduces weighing errors in stoichiometry-sensitive perovskite formulations.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Amines, Aliphatic."[2] Wiley-VCH.[2] (Standard industrial synthesis via acrylonitrile).

  • Zhang, H., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation."[4] MDPI. (Describes the certified efficiency gains using propyl-ammonium salts).

  • Sigma-Aldrich. "Propane-1,3-diammonium bromide Product Specification." (Physical properties and CAS verification).

  • ResearchGate. "Moisture-Stable Perovskite Material with 1,3-Propanediaminium Cation." (Specific application of the di-cation).

  • PubChem. "1,3-Diaminopropane Compound Summary." (Toxicity and chemical data).

Sources

Methodological & Application

Propane-1,3-diamine;hydrobromide in perovskite solar cell fabrication

Application Note: Propane-1,3-diamine Hydrobromide (PDABr ) in Perovskite Photovoltaics

Subject: Defect Passivation and Dion-Jacobson (DJ) Phase Engineering in PSCs CAS No: 18773-03-0 | Formula: C




Role:

Strategic Rationale: The Diammonium Advantage

In the pursuit of perovskite solar cells (PSCs) exceeding 25% efficiency, interface engineering is the critical differentiator. Unlike mono-ammonium spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases held together by weak van der Waals forces, Propane-1,3-diamine hydrobromide (PDABr


)

This bifunctionality allows PDABr

  • Form Dion-Jacobson (DJ) Phases: The diammonium cation spans the interlayer space, connecting inorganic slabs via hydrogen bonding at both ends. This eliminates the van der Waals gap, significantly improving structural stability and charge transport compared to RP phases.

  • Crosslink Grain Boundaries: Acting as a "molecular bridge," PDABr

    
     passivates undercoordinated Pb
    
    
    defects while mechanically reinforcing the crystal lattice against thermal stress.

Material Specifications & Preparation

Safety Precaution: PDABr



ParameterSpecification
Purity ≥ 99.5% (Trace Metals Basis)
Appearance White Crystalline Powder
Solubility High in Water, DMSO, DMF; Moderate in Methanol/Ethanol; Low in IPA/Chlorobenzene
Storage Desiccator / Glovebox (Dark, < 25°C)
Solution Preparation (Standard Stock)

For surface passivation, Isopropanol (IPA) is the preferred solvent as it is orthogonal (non-dissolving) to most perovskite underlayers.

  • Weighing: Measure 50 mg of PDABr

    
     powder.
    
  • Dissolution: Add to 10 mL of anhydrous Isopropanol (IPA).

    • Note: If solubility is slow, add 5% v/v Methanol or heat gently to 40°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Working Concentration: Dilute stock to 1–5 mg/mL for passivation; use 10–20 mg/mL for 2D layer formation.

Protocol A: Post-Deposition Surface Passivation

Objective: To mitigate non-radiative recombination at the Perovskite/Hole Transport Layer (HTL) interface.

Workflow Diagram

PassivationWorkflowSubstratePerovskite Film(Annealed & Cooled)DispenseDynamic DispensePDABr2 Solution(1-2 mg/mL in IPA)Substrate->Dispense Transfer to SpinnerSpinSpin Coat4000 rpm, 20sDispense->Spin SpreadAnnealThermal Anneal100°C, 10 minSpin->Anneal Solvent EvapCoolCool to RTAnneal->Cool CrystallizationHTLHTL Deposition(e.g., Spiro-OMeTAD)Cool->HTL Interface Ready

Caption: Step-by-step workflow for applying PDABr

Detailed Steps
  • Substrate Prep: Ensure the 3D perovskite film (e.g., CsPbBr

    
     or FAPbI
    
    
    ) is fully annealed and cooled to room temperature.
  • Dynamic Loading: Set spin coater to 4000 rpm (acceleration: 2000 rpm/s).

  • Deposition: While spinning, dispense 50 µL of the PDABr

    
     working solution (1–2 mg/mL in IPA) onto the center of the substrate.
    
    • Critical: Dynamic dispensing ensures uniform coverage without redissolving the underlying perovskite.

  • Annealing: Immediately transfer to a hotplate at 100°C for 10 minutes .

    • Observation: The film surface may exhibit a slight gloss improvement, indicating the formation of a thin 2D capping layer.

  • Completion: Allow to cool before depositing the HTL (e.g., Spiro-OMeTAD) or ETL.

Protocol B: 2D/3D Heterostructure (Dion-Jacobson Phase)

Objective: To create a robust 2D perovskite capping layer (DJ phase) for enhanced environmental stability.

Mechanism of Action

The PDABr




Mechanismcluster_ActionPassivation MechanismDefectSurface Defects(Undercoordinated Pb2+, I- Vacancies)Step1Ammonium Anchor 1Binds to Pb-I CageDefect->Step1 Electrostatic InteractionPDAPDABr2 Molecule(NH3+ --- C3H6 --- NH3+)PDA->Step1Step2Ammonium Anchor 2Crosslinks Adjacent OctahedraStep1->Step2 Steric AlignmentResultDion-Jacobson Phase(No Van der Waals Gap)Step2->Result Lattice Stabilization

Caption: Mechanism of PDABr

Detailed Steps
  • Precursor Adjustment: When fabricating the 3D perovskite base, ensure a slight excess of PbI

    
     (e.g., 1.05:1 stoichiometry) to provide binding sites for the PDABr
    
    
    .
  • Concentration: Use a higher concentration of PDABr

    
     (5–10 mg/mL  in IPA).
    
  • Deposition: Spin coat at 3000 rpm for 30s .

  • High-Temp Annealing: Anneal at 100°C for 5 mins , then ramp to 120°C for 10 mins .

    • Reasoning: The higher temperature promotes the thermodynamic formation of the DJ phase orientation perpendicular to the substrate, facilitating charge transport.

Characterization & Validation

To confirm the successful integration of PDABr

TechniqueExpected ObservationInterpretation
XRD (X-Ray Diffraction) New peaks at low angles (2θ < 10°)Indicates formation of 2D (PDA)PbX

superstructure.
PL (Photoluminescence) Increased intensity & blue-shiftSuppression of non-radiative traps; blue-shift indicates 2D phase wide-bandgap.
TRPL (Time-Resolved PL) Increased Carrier Lifetime (

)
Reduction in surface recombination velocity.
Contact Angle Increase (e.g., from 40° to 70°)Hydrophobic alkyl chain exposure improves moisture resistance.

Troubleshooting Guide

Issue: Hazy/Cloudy Film after Passivation

  • Cause: Concentration of PDABr

    
     is too high, leading to micrometric crystallites on the surface.
    
  • Fix: Dilute solution to < 1 mg/mL or increase spin speed to 5000 rpm.

Issue: S-Shaped J-V Curve

  • Cause: Transport barrier created by an overly thick insulating organic layer.

  • Fix: Reduce annealing time or concentration. The 2D layer must be thin enough for tunneling or efficient charge extraction.

Issue: Poor Solubility in IPA

  • Cause: High purity PDABr

    
     can be stubborn in anhydrous IPA.
    
  • Fix: Pre-dissolve in a minimum amount of DMF (e.g., 10 µL DMF per 1 mL IPA) only if the underlying layer can withstand trace DMF, or use mild heating (50°C) with sonication.

References

  • Dion-Jacobson Phase Stability: Li, X., et al. "Dion-Jacobson Phase 2D Perovskites for Solar Cells with Ultrahigh Stability." (Generalized citation for DJ phase concept).

  • PDABr2 in Perovskite LEDs/Solar: Ban, H., et al. "Two-Dimensional Dion–Jacobson Structure Perovskites for Efficient Sky-Blue Light-Emitting Diodes." ACS Energy Letters.

  • Defect Passivation Mechanism: Luo, D., et al. "Dual-passivation strategy for high-efficiency inverted perovskite solar cells." Science.

  • Synthesis & Properties: Sigma-Aldrich Product Specification: Propane-1,3-diammonium bromide.

  • Comparative Spacer Study: Lu, H., et al. "Dion-Jacobson phase perovskites with short-chain spacers for efficient solar cells."

(Note: Specific efficiency claims and exact synthesis parameters are synthesized from the consensus of the search results provided in the context analysis.)

Propane-1,3-diamine;hydrobromide as a precursor for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Propane-1,3-diamine Dihydrobromide in Organic Synthesis

Abstract

Propane-1,3-diamine dihydrobromide (1,3-PDA[1]·2HBr) serves as a robust, bench-stable surrogate for the volatile and hygroscopic liquid propane-1,3-diamine. This application note details the utility of the hydrobromide salt in the synthesis of nitrogen heterocycles (pyrimidines, diazepines), linker design for PROTACs, and supramolecular chelators. By utilizing the salt form, researchers gain precise stoichiometric control and reduced oxidative degradation, provided that correct neutralization protocols are employed.

Section 1: Chemical Properties & Handling

The hydrobromide salt offers significant handling advantages over the free base. While the free amine absorbs atmospheric CO₂ to form carbamates and oxidizes rapidly, the HBr salt remains stable for years under ambient conditions.

Table 1: Comparative Properties

PropertyPropane-1,3-diamine (Free Base)Propane-1,3-diamine Dihydrobromide
CAS Number 109-76-218773-03-0
Formula C₃H₁₀N₂C₃H₁₀N₂ · 2HBr
MW ( g/mol ) 74.12235.95
Physical State Colorless, fuming liquidWhite crystalline powder
Hygroscopicity High (absorbs CO₂/H₂O)Low (Non-hygroscopic)
Stoichiometry Variable (due to volatility)Precise (Gravimetric)
Safety Corrosive, FlammableIrritant, Stable
Protocol 1: In-Situ Free-Basing Strategy

Rationale: Many reactions require the nucleophilic free amine. The following protocol generates the free base in situ without isolation, preventing oxidation.

  • Suspend: Place 10.0 mmol (2.36 g) of 1,3-PDA·2HBr in 20 mL of anhydrous methanol or ethanol.

  • Neutralize: Add 20.5 mmol of Sodium Methoxide (NaOMe) (solid or 25% w/w solution) or DBU at 0°C.

    • Note: 2.0 equivalents neutralize the HBr; the slight excess ensures complete deprotonation.

  • Precipitate Removal: Stir for 30 minutes. Sodium bromide (NaBr) will precipitate (if using NaOMe/MeOH).

  • Usage: Filter the mixture under argon to remove NaBr. The filtrate contains the reactive free amine and should be used immediately.

Section 2: Heterocyclic Synthesis (Pyrimidines)

The 1,3-diamine motif is the structural backbone for hexahydropyrimidines and tetrahydro-2-pyrimidinones. The propyl spacer allows for the formation of a thermodynamically stable 6-membered ring.

Protocol 2: Synthesis of Tetrahydropyrimidines via Condensation

Mechanism: Double nucleophilic attack of the diamine on a 1,3-electrophile (chalcone or 1,3-dicarbonyl).

Reagents:

  • 1,3-PDA[1][2][3]·2HBr (1.0 eq)

  • Chalcone derivative (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.2 eq)

  • Solvent: t-Butanol (t-BuOH)

Step-by-Step:

  • Activation: Dissolve 1,3-PDA·2HBr (5 mmol) in t-BuOH (15 mL). Add KOtBu (11 mmol) and stir at room temperature for 20 min.

  • Addition: Add the Chalcone (5 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (82°C) for 6–12 hours.

    • Monitoring: TLC should show the disappearance of the yellow chalcone spot.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).

  • Purification: The product is often a solid that can be recrystallized from EtOH/Hexane.

Section 3: Linker Chemistry (Mono-Protection)

For PROTACs and antibody-drug conjugates (ADCs), the diamine must be "desymmetrized"—one amine is protected, leaving the other available for conjugation.

Protocol 3: Statistical Mono-Boc Protection

Challenge: Reacting a symmetrical diamine with Boc₂O usually yields a mixture of di-Boc (unwanted), mono-Boc (desired), and starting material. Solution: Using the HBr salt allows for a "pH-controlled" statistical distribution that favors the mono-product better than the free base.

Reagents:

  • 1,3-PDA[1][2][3]·2HBr (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (10 mmol)

  • Triethylamine (Et₃N) (10 mmol) — Crucial: Only 1 eq of base is used.

  • Solvent: Methanol (MeOH)

Procedure:

  • Partial Neutralization: Suspend 1,3-PDA·2HBr (2.36 g) in MeOH (50 mL) at 0°C.

  • Base Addition: Add Et₃N (1.4 mL, 10 mmol) dropwise.

    • Mechanistic Insight: This neutralizes only one of the HBr molecules, statistically creating a mixture enriched in the mono-ammonium salt: [H3N+-CH2-CH2-CH2-NH2] [Br-]. The protonated amine protects one end from reacting.

  • Protection: Add Boc₂O (2.18 g, 10 mmol) dissolved in MeOH (10 mL) dropwise over 1 hour.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Workup: Evaporate MeOH. Redissolve in water.[3]

    • Extraction 1 (Remove di-Boc): Extract with Et₂O. The di-Boc product is organic soluble.

    • Basification: Adjust the aqueous layer pH to >12 using 4M NaOH.

    • Extraction 2 (Isolate Product): Extract the aqueous layer with DCM (3x).[4] The mono-Boc amine is now organic soluble.

  • Yield: Typically 60–70% mono-Boc diamine.

Section 4: Visualization of Reaction Pathways

The following diagram illustrates the central role of the 1,3-PDA·2HBr salt in divergent synthetic pathways.

G Salt 1,3-PDA Dihydrobromide (Stable Precursor) FreeBase Free Diamine (In-situ) Salt->FreeBase 2.0 eq Base (NaOMe/DBU) MonoBoc Mono-Boc Amine (Linker Synthesis) Salt->MonoBoc 1.0 eq Base + Boc2O (Desymmetrization) Pyrimidine Tetrahydropyrimidine (Heterocycle) FreeBase->Pyrimidine + Chalcone/Ketone Cyclization Macrocycle Macrocyclic Polyamines (Chelators) FreeBase->Macrocycle + Dicarbonyls Reductive Amination

Caption: Divergent synthesis pathways starting from the stable dihydrobromide salt.

Section 5: Advanced Application – Perovskite Precursors

A rapidly emerging application for Propane-1,3-diamine dihydrobromide is in materials science, specifically for 2D Halide Perovskites .

  • Role: The protonated diamine acts as a large organic cation (

    
    ) that spaces out the inorganic lead-halide layers (
    
    
    
    ).
  • Protocol:

    • Dissolve

      
       and 1,3-PDA·2HBr in HBr/DMF solution.
      
    • Slow evaporation yields 2D perovskite crystals (

      
      ).
      
    • Criticality of Salt: Using the pre-formed HBr salt ensures exact stoichiometry, which is vital for the electronic bandgap properties of the solar cell material.

References

  • Servín, F. A., et al. (2017). "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society.

  • Hervé, G., et al. (1999). "Synthesis of Macrocyclic Polyamines." Tetrahedron Letters. (Cited in context of macrocycle synthesis via dicarbonyls).

  • Sigma-Aldrich. (n.d.).[5] "Propane-1,3-diammonium bromide Product Specification." (Verification of Perovskite application).

  • Chavan, P. W., et al. (2023).[6] "A study on methods of synthesis of pyrimidine derivatives." Heterocyclic Letters.

Sources

Application Note: Synthesis and Crystal Growth of Propane-1,3-diammonium Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often referred to as 1,3-diaminopropane hydrobromide, is a critical organic precursor used in the synthesis of low-dimensional hybrid perovskites and for fundamental hydrogen-bonding studies in solid-state chemistry.[1][2]

The target crystal form is the fully protonated Propane-1,3-diammonium dibromide (


). Achieving high-quality single crystals requires strict control over stoichiometry during synthesis to avoid mixed phases (mono- vs. di-hydrobromide) and precise management of solvent evaporation rates.

This guide provides a self-validating workflow for:

  • Stoichiometric Synthesis: Converting the liquid amine to the solid salt.

  • Purification: Removing oxidation impurities.

  • Crystal Growth: Two distinct methods (Slow Evaporation and Vapor Diffusion) to yield X-ray quality crystals.

Chemical Safety & Pre-requisites

Hazard Warning: This protocol involves concentrated acids and corrosive amines. Work must be performed in a fume hood.

ReagentCASHazard ClassHandling Precaution
1,3-Diaminopropane 109-76-2Corrosive, Flammable, ToxicHygroscopic. Store under N₂.[3] Fishy odor.
Hydrobromic Acid (48% aq) 10035-10-6Corrosive, Acutely ToxicCauses severe burns. Use acid-resistant gloves.
Ethanol (Absolute) 64-17-5FlammableDehydrating agent.
Diethyl Ether 60-29-7Flammable, Peroxide formerUse as anti-solvent.

Equipment Required:

  • Round-bottom flask (100 mL) & Magnetic stir bar.

  • Ice-water bath (Critical for exotherm control).

  • Rotary evaporator.

  • Crystallization vials (20 mL) with pinhole caps.

  • Vacuum desiccator.

Synthesis Protocol: Propane-1,3-diammonium Dibromide

The synthesis relies on an acid-base neutralization. The diamine has two amino groups; thus, 2 molar equivalents of HBr are required to fully protonate the molecule.

Step-by-Step Synthesis
  • Stoichiometric Calculation:

    • Target Scale: ~5 grams of product.

    • 1,3-Diaminopropane (MW: 74.12 g/mol ): Use 2.0 mL (approx. 1.78 g, 24 mmol).

    • HBr 48 wt% (MW: 80.91 g/mol , Density: ~1.49 g/mL): Required 48 mmol.

    • Calculation:

      
      .
      
    • Volume HBr:

      
      . Use 6.0 mL  (slight excess) to ensure full protonation.
      
  • Reaction Setup (Exothermic Control):

    • Place 2.0 mL of 1,3-diaminopropane into a 100 mL round-bottom flask containing 10 mL of Ethanol (0°C) .

    • Place the flask in an ice-water bath and stir vigorously.

    • Dropwise Addition: Add 6.0 mL of 48% HBr slowly over 10 minutes. Note: White fumes and immediate precipitate formation may occur; this is normal.

  • Homogenization:

    • After addition, remove the ice bath and let the solution stir at room temperature (RT) for 30 minutes.

    • The solution should be clear and colorless. If yellow, the amine was oxidized; add activated charcoal, stir for 10 mins, and filter.

  • Isolation:

    • Remove solvent using a rotary evaporator at 50°C under reduced pressure.

    • Result: A white to off-white solid residue remains.

  • Crude Washing (Self-Validation):

    • Suspend the solid in 20 mL of cold diethyl ether. Sonicate briefly.

    • Filter (Buchner funnel) and wash again with ether. This removes unreacted amine and traces of water.

    • Check: The solid should be non-sticky. If sticky (oil formation), it indicates excess water or incomplete protonation. Recrystallize immediately from hot ethanol.

Crystal Growth Protocols

Choose Method A for bulk crystals or Method B for high-quality single crystals suitable for XRD.

Method A: Slow Evaporation (Standard)

Best for: Large crystals, bulk material.

  • Solubility Test: Dissolve 500 mg of the synthesized salt in a minimum amount of Methanol or Ethanol/Water (9:1) at 40°C.

    • Note: Pure ethanol may require heating. Adding 10% water aids solubility but slows evaporation.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean 20 mL vial. Dust particles act as nucleation sites and must be removed.

  • Evaporation:

    • Cover the vial with Parafilm.

    • Poke 3-5 small holes in the Parafilm with a needle.

    • Place in a vibration-free area at constant temperature (20-25°C).

  • Harvesting: Crystals typically form within 3-7 days. They will appear as colorless prisms or plates.

Method B: Vapor Diffusion (High Purity)

Best for: X-ray quality single crystals, avoiding solvent inclusions.

  • Inner Vial: Dissolve 100 mg of salt in 1 mL of Water/Methanol (1:1) in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (50 mL).

  • Anti-Solvent: Carefully add Acetone or Diethyl Ether to the larger jar until the liquid level reaches halfway up the side of the inner vial. Do not let liquids mix directly.

  • Sealing: Tightly cap the outer jar.

  • Mechanism: The volatile anti-solvent (Acetone/Ether) diffuses into the inner vial, slowly lowering solubility and forcing controlled nucleation.

  • Timeline: High-quality crystals form over 1-2 weeks.

Characterization & Troubleshooting

Data Summary Table
PropertyValue / ObservationMethod of Verification
Appearance Colorless / White Crystalline SolidVisual Inspection
Stoichiometry 1:2 (Amine : HBr)pH check (aq. solution pH < 5)
Solubility High: Water, MeOH; Low: Acetone, EtherSolubility Test
Hygroscopicity ModerateStore in Desiccator
Troubleshooting Guide
  • Problem: Oil forms instead of crystals.

    • Cause: Too much water or impurities.

    • Fix: Redissolve in absolute ethanol, sonicate, and rotovap to dryness. Repeat washing with diethyl ether. Use Vapor Diffusion (Method B) with Acetone.

  • Problem: Crystals are yellow/brown.

    • Cause: Oxidation of the amine prior to acidification.

    • Fix: Recrystallize from hot ethanol with a pinch of activated charcoal, then filter hot.

Process Visualization (Workflow)[4]

CrystalGrowth Start Start: 1,3-Diaminopropane React Reaction: Add 2.2 eq HBr (Ice Bath, Ethanol Solvent) Start->React Exothermic Evap Rotary Evaporation (Remove Solvent) React->Evap Wash Wash with Diethyl Ether (Remove Impurities) Evap->Wash Solid Crude White Solid (Dihydrobromide Salt) Wash->Solid Choice Select Growth Method Solid->Choice MethodA Method A: Slow Evaporation (Solvent: Methanol) Choice->MethodA MethodB Method B: Vapor Diffusion (Solvent: H2O/MeOH | Anti: Acetone) Choice->MethodB Crystals Final Product: X-Ray Quality Crystals MethodA->Crystals 3-7 Days MethodB->Crystals 7-14 Days (High Purity)

Figure 1: Workflow for the synthesis and crystallization of Propane-1,3-diammonium dibromide.

References

  • Sigma-Aldrich. Propane-1,3-diammonium bromide (CAS 18773-03-0) Product Specification. Merck KGaA.

  • PubChem. 1,3-Diaminopropane (Compound Summary). National Library of Medicine.

  • Lemmerer, P., & Billing, D. G. (2012). Synthesis, characterization and phase transitions of the inorganic-organic hybrid halide perovskite (C3H12N2)MnCl4. (Contextual reference for diammonium halide growth methods). CrystEngComm.
  • ChemicalBook. 1,3-Diaminopropane Dihydrobromide Properties and Safety.

Sources

Precision Linker Chemistry: Propane-1,3-diamine Dihydrobromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propane-1,3-diamine (1,3-diaminopropane) is a critical


 spacer used in the synthesis of bidentate ligands, macrocyclic polyamines, and dimeric DNA intercalators. While the free base is a corrosive, hygroscopic, and fuming liquid that poses significant handling challenges, Propane-1,3-diamine Dihydrobromide  offers a stoichiometric, non-volatile, and oxidation-resistant solid alternative.

This guide details the strategic application of the dihydrobromide salt in pharmaceutical synthesis. It focuses on its role in constructing Bis-naphthalimide DNA intercalators and Macrocyclic Polyamines (e.g., Cyclam derivatives) , providing a validated protocol for in situ free-basing and nucleophilic substitution.

Chemical Profile & Handling Strategy

The Salt Advantage

In high-precision GMP environments, the use of the dihydrobromide salt (


) is preferred over the free amine for three reasons:
  • Stoichiometric Precision: The salt allows for exact weighing of the amine equivalent, eliminating errors caused by the volatility or hygroscopicity of the liquid free base.

  • Oxidative Stability: Primary amines are prone to N-oxidation upon storage. The HBr salt protects the amine functionality until activation.

  • Suppression of Polymerization: In the absence of a base, the salt prevents premature cross-linking reactions during reaction setup.

Comparative Data: Salt vs. Free Base
FeaturePropane-1,3-diamine (Free Base)Propane-1,3-diamine Dihydrobromide
Physical State Fuming LiquidCrystalline Solid
Hygroscopicity High (Absorbs

)
Low (Stable)
Handling Requires Schlenk line/Inert gasStandard Weighing
Storage Under

, refrigerated
Ambient, Desiccated
Activation None (Always active)Requires Base (

,

, or

)

Application I: Bis-Naphthalimide DNA Intercalators

Mechanism of Action

Bis-naphthalimides utilize a polyamine linker to connect two chromophores. The


 linker provided by propane-1,3-diamine is structurally optimal for spanning two base pairs in the DNA minor groove, allowing the naphthalimide moieties to intercalate between base pairs. This "bis-intercalation" significantly increases DNA binding affinity and cytotoxicity against tumor cells compared to mono-intercalators.
Synthetic Pathway

The synthesis involves the condensation of 4-bromo-1,8-naphthalic anhydride with the diamine. Using the dihydrobromide salt requires a specific "activation" step to liberate the nucleophilic amine in situ.

Application II: Synthesis of Macrocyclic Polyamines

The Cyclam Route

Propane-1,3-diamine is a backbone precursor for Cyclams (1,4,8,11-tetraazacyclotetradecane). These macrocycles are pivotal in:

  • HIV Therapy: Acting as CXCR4 antagonists (e.g., Plerixafor/AMD3100 analogs).

  • Radiopharmaceuticals: Chelating Copper-64 or Gallium-68 for PET imaging.

The synthesis typically employs a Richman-Atkins cyclization , where the diamine (activated from the HBr salt) reacts with a tosylated di-electrophile.

Detailed Experimental Protocol

Protocol: Synthesis of a Bis-Naphthalimide Linker via In Situ Salt Neutralization

Objective: To synthesize a bis-naphthalimide derivative using Propane-1,3-diamine Dihydrobromide as the linker source.

Reagents:

  • 4-Bromo-1,8-naphthalic anhydride (2.0 equiv)

  • Propane-1,3-diamine dihydrobromide (1.0 equiv)[1]

  • Triethylamine (

    
    ) (2.2 equiv) - Crucial for neutralization
    
  • Ethanol (EtOH) or 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Activation (Free-Basing):

    • In a round-bottom flask equipped with a reflux condenser, suspend Propane-1,3-diamine dihydrobromide (1.0 mmol, 236 mg) in anhydrous Ethanol (10 mL).

    • Add Triethylamine (2.2 mmol, ~307 µL) dropwise under stirring.

    • Observation: The mixture may become slightly cloudy as Triethylamine Hydrobromide (

      
      ) forms. Stir at room temperature for 15 minutes to ensure full liberation of the free diamine.
      
  • Condensation:

    • Add 4-Bromo-1,8-naphthalic anhydride (2.0 mmol, 554 mg) to the reaction mixture.

    • Note: The solution may change color (often yellow/orange) as the anhydride dissolves.

  • Reflux:

    • Heat the mixture to reflux (

      
       for EtOH) for 6–8 hours.
      
    • Monitoring: Monitor via TLC (System:

      
       95:5). The starting anhydride spot should disappear, and a lower 
      
      
      
      fluorescent product spot should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to

      
      .
      
    • Filter the precipitate.

    • Wash 1: Cold Ethanol (removes unreacted amine/anhydride).

    • Wash 2: Water (removes

      
       salts). This step is critical to remove the byproduct of the activation step.
      
    • Wash 3: Diethyl ether (facilitates drying).

  • Validation:

    • Dry the solid in a vacuum oven at

      
      .
      
    • Check purity via

      
      -NMR (DMSO-
      
      
      
      ). Look for the triplet at
      
      
      ppm (NCH2) and the quintet at
      
      
      ppm (central CH2) to confirm the linker integrity.

Visualizing the Workflow

The following diagram illustrates the critical "Activation" step required when using the HBr salt, distinguishing it from standard liquid amine protocols.

G cluster_0 Step 1: Activation cluster_1 Step 2: Condensation HBr_Salt Propane-1,3-diamine Dihydrobromide (Solid, Stable) Free_Amine Free Diamine (In Situ Generated) HBr_Salt->Free_Amine Neutralization Base Triethylamine (Base) Base->Free_Amine Salt_Waste Et3N.HBr (Byproduct) Free_Amine->Salt_Waste Salt Exchange Intermediate Imide Formation (Reflux) Free_Amine->Intermediate Nucleophilic Attack Electrophile Naphthalic Anhydride Electrophile->Intermediate Product Bis-Naphthalimide Linker Product Intermediate->Product -H2O

Caption: Workflow for converting the stable HBr salt into the reactive free amine for imide condensation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HBr salt.Ensure

is added in slight excess (2.2 equiv) and stirred before adding the electrophile.
Sticky Precipitate Trapped

salts.
Increase the volume of the water wash during filtration.
Dark Coloration Oxidation of amine during reflux.Degas the solvent with

prior to heating; ensure the salt is only neutralized immediately before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link]

  • Kamal, A., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents.[2] Frontiers in Chemistry. Retrieved from [Link]

  • Liang, X., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. PMC - NIH. Retrieved from [Link]

Sources

Handling and storage procedures for Propane-1,3-diamine;hydrobromide

Technical Application Note: Advanced Handling and Preservation of Propane-1,3-diamine Dihydrobromide ( )

Introduction & Scientific Context

Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often abbreviated as


perovskite solar cells (PSCs)optoelectronic devices12

Unlike its liquid free-base precursor (Propane-1,3-diamine, CAS 109-76-2), which is volatile and corrosive, the hydrobromide salt serves as a stable source of the propylenediammonium cation (

  • Dimensional Engineering: Acting as a bulky organic spacer to form 2D Ruddlesden-Popper (RP) or Dion-Jacobson (DJ) perovskite phases, enhancing moisture stability.

  • Defect Passivation: The amine groups coordinate with under-coordinated Lead (

    
    ) or Tin (
    
    
    ) sites at grain boundaries, suppressing non-radiative recombination and improving open-circuit voltage (
    
    
    ).

Critical Handling Challenge: While thermodynamically more stable than the free amine,

hygroscopic

Physicochemical Profile & Safety

Table 1: Key Chemical Properties
PropertySpecificationNotes
Chemical Formula

Stoichiometry is typically 1:2 (Diamine:HBr)
Molecular Weight 235.95 g/mol Use this value for molarity calculations
Appearance White to Off-White Crystalline PowderYellowing indicates oxidation of bromide to bromine
Solubility High: Water, DMSO, DMF, MethanolModerate: EthanolLow: Isopropanol, Toluene, ChlorobenzeneDissolution in DMF/DMSO is exothermic; add slowly
Hygroscopicity HighDeliquescent at high humidity (>60% RH)
Melting Point >200°C (Decomposes)Stable solid at room temperature
HSE Risk Assessment
  • GHS Classification: Skin Irritant 2 (H315), Eye Irritant 2 (H319).

  • Contrast with Free Base: The salt is not volatile, reducing inhalation risk compared to the liquid amine. However, dust inhalation must be avoided.

  • PPE Requirements: Nitrile gloves (0.11 mm min), safety glasses with side shields, and lab coat. N95 mask recommended if weighing outside a fume hood/glovebox.

Storage & Preservation Protocol

The integrity of

moistureUV light

Diagram 1: Storage Logic & Decision Matrix

StorageProtocolStartReceipt of PDA·2HBrCheckVisual QC Check(White vs. Yellow)Start->CheckRejectREJECT / RECRYSTALLIZE(If Yellow/Clumped)Check->RejectFailedPrimaryLong-Term Storage(Bulk Bottle)Check->PrimaryPassedSecondaryWorking Aliquot(Daily Use)Primary->SecondarySub-sampling inside GloveboxCondition1Conditions:1. Inert Atmosphere (Ar/N2)2. Dark (Amber Glass)3. Desiccator CabinetPrimary->Condition1Condition2Conditions:1. Parafilm Sealed2. Stored in Glovebox3. Ambient TempSecondary->Condition2

Caption: Decision matrix for handling incoming shipments and establishing a two-tier storage system (Bulk vs. Working Aliquot) to minimize contamination.

Protocol A: Long-Term Storage (Stock)
  • Container: Original manufacturer amber glass bottle.

  • Environment: Store in a desiccator cabinet (<20% RH) or, ideally, inside a Nitrogen/Argon-filled glovebox.

  • Seal: Wrap the cap interface with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Ambient (20-25°C) is acceptable. Refrigeration is not recommended unless the container is double-sealed, as condensation will form on the cold salt immediately upon opening in humid air.

Handling & Experimental Protocols

Protocol B: Inert Atmosphere Handling (Glovebox) - Recommended

Target Audience: Perovskite Device Fabricators

Rationale: The highest efficiency solar cells require precursor solutions with water content <50 ppm.

  • Transfer: Move the sealed bottle into the glovebox antechamber. Cycle vacuum/refill at least 3 times.

  • Static Control: Amine salts are prone to static charge.

    • Step: Use an anti-static gun (ionizer) on the powder before weighing.

    • Step: Use metal spatulas (grounded via the user) rather than plastic.

  • Weighing: Weigh directly into the mixing vial.

  • Solvation: Add anhydrous solvent (DMF/DMSO) to the powder.

    • Note: Vortex immediately. If the salt clumps at the bottom, sonicate for 5 minutes at room temperature.

Protocol C: Benchtop Handling (Air)

Target Audience: Synthesis/General Chemistry

Rationale: For applications where trace water is tolerable or subsequent drying steps exist.[3][4]

  • Environment: Work in a low-humidity fume hood.

  • Speed: Minimize open-cap time.

  • Technique:

    • Tare the weighing boat.

    • Dispense approx. amount.

    • Close the stock bottle immediately.

    • Record exact weight.

  • Correction: If the powder appears sticky, perform a Loss on Drying (LOD) test:

    • Heat 100mg sample at 60°C under vacuum for 1 hour.

    • Calculate water mass % and adjust molarity calculations accordingly.

Quality Control & Self-Validation

Researchers must validate the material before committing to expensive device fabrication.

Validation Workflow
  • Visual Inspection:

    • Pass: Free-flowing white powder.

    • Fail: Yellow tint (oxidation) or hard clumps (hydration).

  • Solubility Test:

    • Dissolve 10mg in 1mL DMF. Solution must be clear and colorless . Turbidity implies insoluble impurities or carbonate formation.

  • 1H NMR (Deuterated Water -

    
    ): 
    
    • Run a quick proton NMR.

    • Check: Integrate the propyl

      
       peaks.
      
    • Check: Verify the absence of extra peaks (impurities).[3]

    • Note: The amine protons (

      
      ) exchange with 
      
      
      and will not be visible or will appear as a broad solvent peak.
Diagram 2: Experimental Application Workflow (Perovskite Passivation)

PassivationWorkflowSolventSolvent Prep(IPA or Chlorobenzene)DissolveDissolve(Conc: 1-5 mg/mL)Solvent->DissolveWeighWeigh PDA·2HBr(Glovebox)Weigh->DissolveSpinSpin Coating(Dynamic: 4000 rpm)Dissolve->SpinApply on PerovskiteAnnealThermal Annealing(100°C, 10 min)Spin->AnnealDrive off SolventResultPassivated Interface(Reduced Defects)Anneal->Result

Caption: Standard workflow for using PDA·2HBr as a surface passivation agent in p-i-n or n-i-p perovskite architectures.

Emergency Procedures

  • Skin Contact: Brush off loose powder before rinsing. Rinse with copious water for 15 minutes. The salt is acidic in solution; treat as a mild acid burn.

  • Spill (Benchtop): Sweep up carefully to avoid dust generation. Clean surface with a wet paper towel (water dissolves it instantly) followed by ethanol.

  • Spill (Glovebox): Do not use water.[5] Vacuum up with a dedicated glovebox vacuum or wipe with a dry Kimwipe, then a solvent-dampened wipe (Anhydrous IPA).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved from [Link]

  • Li, C., et al. (2022). Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. Nature Energy, 7, 715–723. (Demonstrates the specific use of diamines for passivation). Retrieved from [Link]

  • Chen, B., et al. (2021). Propylamine Hydroiodide Passivation for Efficient Perovskite Solar Cells. (Contextual reference for amine-salt passivation mechanisms). Retrieved from [Link]

Application Note: High-Purity Scale-Up Synthesis of Propane-1,3-diamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Propane-1,3-diamine dihydrobromide (PDADB), also known as 1,3-diaminopropane dihydrobromide, is a critical organic halide salt used primarily as a cation precursor in low-dimensional perovskite solar cells (PSCs) and as a linker in pharmaceutical synthesis.[1] In perovskite photovoltaics, it functions as a spacer cation (


 site) to form 2D Ruddlesden-Popper phases or as a surface passivation agent, significantly enhancing moisture stability and reducing non-radiative recombination.[1]

While the free amine (propane-1,3-diamine) is a commodity chemical, the hydrobromide salt requires strict control over stoichiometry, purity, and water content.[1] Commercial "technical grade" salts often suffer from hygroscopicity-induced degradation and colored impurities (oxidation products) that are detrimental to optoelectronic performance.[1]

This guide details a self-validating, scalable protocol for synthesizing high-purity (>99.5%) PDADB from kilogram to pilot scale, emphasizing exotherm management, crystallization kinetics, and rigorous quality control.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry 1.0 : 2.05 (Amine : HBr)Slight excess of HBr ensures complete protonation to the dihydro-salt (

).[1] Under-acidification yields unstable mono-salts or free amines.[1]
Temperature (Reaction)

(Addition)
The acid-base neutralization is highly exothermic (

per amine group).[1] Uncontrolled heat degrades the amine (oxidation).[1]
Solvent System Ethanol/Water or MethanolWater is introduced via 48% HBr.[1] Alcohols act as solubility modifiers to facilitate crystallization upon concentration or anti-solvent addition.[1]
Feedstock Purity Amine

(GC)
Commercial 1,3-diaminopropane often contains 1,2-diaminopropane and water.[1] Pre-distillation is mandatory for electronic-grade applications.[1]

Process Chemistry & Thermodynamics

Reaction Mechanism

The synthesis is a direct Brønsted acid-base neutralization.[1] The target is the thermodynamic product: the dihydrobromide salt.[1]

Chemical Equation:


[1]
Visualization of Reaction Pathway

The following diagram illustrates the transformation and potential side products if stoichiometry is uncontrolled.

ReactionPathway Amine 1,3-Diaminopropane (Free Base) MonoSalt Mono-Hydrobromide (Unstable Intermediate) Amine->MonoSalt + 1 eq HBr Fast, Exothermic Oxidation Oxidized Impurities (Yellow Color) Amine->Oxidation O2 / Heat (>40°C) HBr HBr (48% aq) DiSalt 1,3-Diaminopropane Dihydrobromide (Target) MonoSalt->DiSalt + 1 eq HBr Complete Protonation

Caption: Stepwise protonation pathway. Control of temperature prevents the oxidation side-reaction (red dotted line).

Detailed Experimental Protocol (Scale-Up Compatible)

Scale: 1.0 kg Output (Basis) Safety Warning: HBr is highly corrosive and toxic.[1] Work in a fume hood with acid-gas scrubbers.[1] Wear full PPE (face shield, acid-resistant gloves).[1]

Phase 1: Feedstock Purification (The "Self-Cleaning" Step)

Do not skip this step for electronic-grade materials.[1]

  • Setup: Equip a 2L round-bottom flask with a fractional distillation column (Vigreux or packed) under vacuum.

  • Distillation: Distill commercial 1,3-diaminopropane.

    • Boiling Point: Collect fraction at ~139-140°C (atmospheric) or lower under reduced pressure.[1]

    • Discard: First 5% (fore-run containing water/volatile amines) and last 5% (pot residue).[1]

    • Validation: GC-MS should show >99.8% purity; clear colorless liquid.

Phase 2: Salt Formation[1]
  • Reactor Prep: Load a 5L jacketed glass reactor with 500 g (6.75 mol) of purified 1,3-diaminopropane and 1.5 L of Absolute Ethanol .

  • Cooling: Circulate glycol coolant to bring the internal temperature to 0–5°C . Nitrogen purge is recommended to prevent oxidation.[1]

  • Acid Addition: Charge an addition funnel with 2.4 kg (approx 1.6 L) of Hydrobromic Acid (48% w/w aq).

    • Note: This provides ~14.2 mol HBr (2.1 equivalents), a 5% excess to drive equilibrium.[1]

  • Controlled Addition: Add HBr dropwise.

    • Rate Limit: Maintain internal temperature < 20°C . The reaction is violently exothermic.[1]

    • Observation: A white precipitate may transiently form and redissolve.[1] The final solution will be clear.

  • Aging: After addition, stir at room temperature for 1 hour to ensure homogeneity.

Phase 3: Crystallization & Isolation[1]
  • Concentration: Switch reactor to distillation mode (or use Rotary Evaporator). Remove solvent (Ethanol/Water azeotrope) under vacuum (50 mbar, 50°C bath) until a thick slurry forms (approx 70% volume reduction).[1]

  • Anti-Solvent Crash (Optional but Recommended for Purity):

    • If the residue is oily (common due to water), add 2 L of cold Diethyl Ether or Ethyl Acetate (safer alternative) to the slurry while stirring vigorously.[1]

    • This forces the hydrophilic salt out of the organic phase.[1]

  • Filtration: Filter the white crystalline solid using a sintered glass funnel (Porosity 3) or Nutsche filter.

  • Washing: Wash the cake 2x with 500 mL cold Ethyl Acetate to remove excess HBr and trace colored impurities.

Phase 4: Drying & Storage[1]
  • Drying: Transfer wet cake to a vacuum oven.

    • Conditions: 60°C at <10 mbar for 24 hours.

    • Critical: Use a

      
       or silica trap to ensure deep dryness.[1]
      
  • Storage: Store in an Argon-filled glovebox or desiccator. The salt is hygroscopic.[1]

Process Flow Diagram (PFD)

ProcessFlow Feed Raw 1,3-Diaminopropane Distillation Fractional Distillation (Purification) Feed->Distillation Impurities Removed Reactor Jacketed Reactor (Acid Addition <20°C) Distillation->Reactor Pure Amine Evap Vacuum Evaporation (Water Removal) Reactor->Evap Clear Solution Filter Filtration & Wash (Ethyl Acetate) Evap->Filter Slurry Dryer Vacuum Oven (60°C, 24h) Filter->Dryer Wet Cake Product PDADB Product (>99.5%) Dryer->Product Dry Salt

Caption: Unit operations for the scale-up of PDADB. Blue nodes indicate purification; Red indicates reaction.[1]

Quality Control & Characterization

A self-validating system requires checking the product against defined specifications before release.[1]

Test MethodAcceptance CriteriaPurpose
1H NMR (D2O) Triplet

3.10 (4H), Quintet

2.08 (2H).[1] No extra peaks.[1]
Confirms carbon skeleton integrity and absence of organic impurities.[1]
Elemental Analysis C: ~15.3%, H: ~5.1%, N: ~11.9% (Theoretical)Validates the Dihydrobromide stoichiometry (2HBr vs 1HBr).[1]
XRD (Powder) Matches reference pattern (if available) or sharp crystalline peaks.[1]Critical for perovskite precursors to ensure phase purity.[1]
Karl Fischer

Water causes defects in perovskite films.[1]
Appearance White crystalline powderYellowing indicates oxidation; recrystallize if observed.[1]
Troubleshooting Guide
  • Problem: Product is a yellow oil/gum instead of white powder.

    • Cause: Excess water or oxidation.[1]

    • Fix: Redissolve in minimal ethanol, treat with activated charcoal (to remove color), filter, and re-precipitate with excess Ethyl Acetate.

  • Problem: Melting point is lower than expected.

    • Cause: Presence of mono-salt (

      
      ).[1]
      
    • Fix: Recrystallize from Ethanol with a few drops of 48% HBr added to the mother liquor to force the equilibrium to the di-salt.

References

  • National Toxicology Program. (1992).[1] Chemical Properties of 1,3-Diaminopropane. National Institutes of Health.[1] Link

  • Er-Raji, O., et al. (2023).[1] Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. ResearchGate.[1] Link(Note: Analogous salt synthesis logic applies).

  • FooDB. (2015).[1][2] Propane-1,3-diamine Chemical Information.[1][2][3][4]Link[1]

  • Cheméo. (2023).[1] Thermodynamic Properties of 1,3-Propanediamine.Link[1]

Sources

Troubleshooting & Optimization

Common impurities in Propane-1,3-diamine;hydrobromide and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profiling & Purification Protocols for High-Precision Applications

Document ID: TS-PDABr-001 Last Updated: February 11, 2026 Audience: Chemical Engineers, Perovskite Researchers, Medicinal Chemists

Executive Summary: The Purity Imperative

Propane-1,3-diamine dihydrobromide (PDABr2) is a critical organic halide precursor, particularly in the fabrication of quasi-2D perovskite solar cells (where it acts as a spacer cation) and as a linker in medicinal chemistry.

In these applications, purity is not merely a specification; it is a functional requirement. Trace impurities—specifically oxidation byproducts and stoichiometric imbalances—can act as non-radiative recombination centers in photovoltaics or introduce side-reactions in drug synthesis. This guide provides a definitive troubleshooting and purification workflow to ensure your material meets the >99.5% purity standard required for high-performance devices.

Diagnostic Troubleshooting (Q&A)

Q1: My PDABr2 powder has a faint yellow/orange tint. Is it usable? Status: CRITICAL FAIL Diagnosis: The yellow coloration typically indicates the presence of oxidized amine species (imines or azo-compounds) or trace transition metals (if metal catalysts were used in the amine synthesis). In perovskite applications, these impurities act as "trap states," drastically reducing carrier lifetime. Action: Do not use. Proceed immediately to the Recrystallization Protocol (Section 4) .

Q2: The material is sticky or clumping together. Why? Status: WARNING Diagnosis: PDABr2 is hygroscopic . Clumping indicates water absorption. Water is a "silent killer" in perovskite crystallization, altering the stoichiometry of the precursor solution and causing pinholes in thin films. Action: Dry under vacuum (<10 mbar) at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Q3: My 1H NMR shows broad peaks or incorrect integration ratios. Status: FAIL Diagnosis:

  • Broad peaks: Likely proton exchange with residual water or solvent.

  • Incorrect Ratio: Indicates non-stoichiometric protonation . You may have a mixture of the dihydrobromide ([NH3-(CH2)3-NH3] 2Br) and the monohydrobromide ([NH2-(CH2)3-NH3] Br). Action: Re-acidify with HBr during the recrystallization step to ensure full protonation.

Impurity Profile & Origins

Understanding the source of contamination is the first step toward elimination.

Impurity CategorySpecific ContaminantOriginDetection MethodRemoval Strategy
Organic Byproducts Oxidized Amines (Imines)Air exposure of free amine before neutralization.Visual (Yellow), LC-MSRecrystallization (activated charcoal optional)
Stoichiometric Propane-1,3-diamine (Free/Mono)Insufficient HBr during synthesis.1H NMR (Integration)Wash with acidic Ethanol; Recrystallize
Inorganic Excess HBr / Bromide saltsExcess acid use; poor washing.pH (Acidic), Elemental AnalysisSolvent Washing (Diethyl Ether)
Solvent Water / AlcoholsHygroscopic nature; incomplete drying.TGA, 1H NMRVacuum Drying / P2O5 Desiccator
Impurity Origin Logic Flow

ImpurityPathways RawAmine Raw 1,3-Diaminopropane Oxidation Oxidation (Air Contact) RawAmine->Oxidation O2 Exposure Synthesis Reaction with HBr RawAmine->Synthesis + HBr Imp_Yellow Yellow Imines (Color Impurity) Oxidation->Imp_Yellow CrudeProduct Crude PDABr2 Synthesis->CrudeProduct Imp_Mono Mono-HBr Salt (Stoichiometry Error) Synthesis->Imp_Mono Low Acid Ratio Imp_Water Absorbed Water (Hygroscopy) CrudeProduct->Imp_Water Storage Imp_Yellow->CrudeProduct Imp_Mono->CrudeProduct

Figure 1: Causal pathways for common impurities. Note that "Yellowing" occurs primarily before the salt formation or due to degradation of the free amine.

Standard Operating Procedure: Purification

This protocol utilizes a Solvent/Anti-Solvent Recrystallization technique. The polarity difference between the salt (highly polar) and the organic impurities (less polar) is the driving force for separation.

Reagents Required:
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (Et2O) (Anhydrous, BHT-free preferred).

  • Decolorizing Agent: Activated Charcoal (optional, for yellow samples).

  • Acid source: Hydrobromic acid (48% aq) - only for pH correction.

Step-by-Step Protocol
Phase 1: Dissolution & Decolorization
  • Dissolve: Place 10 g of crude PDABr2 in a round-bottom flask. Add minimal boiling Absolute Ethanol (~20-30 mL) until fully dissolved.

    • Tip: If the solution is cloudy, add ethanol dropwise. If it remains cloudy, filter hot.

  • Check pH: Spot a wet pH paper. It should be acidic (pH ~1-2).

    • Correction: If pH > 3, add 2-3 drops of conc. HBr. This converts any mono-salt to the desired di-salt.

  • Charcoal Treatment (If Yellow):

    • Add 0.5 g activated charcoal.

    • Stir at 60°C for 15 minutes.

    • Hot Filtration: Filter immediately through a Celite pad or fine sintered glass funnel to remove charcoal. The filtrate should be clear and colorless.

Phase 2: Crystallization
  • Cooling: Allow the filtrate to cool to room temperature slowly.

  • Precipitation: Add Diethyl Ether dropwise with vigorous stirring.

    • Observation: The solution will turn turbid (milky). Continue adding ether until a heavy white precipitate forms (Ratio approx 1:3 Ethanol:Ether).

  • Maturation: Place the flask in a freezer (-20°C) for 2 hours to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Filter the white crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake 3x with cold Diethyl Ether. This removes surface-adsorbed organic impurities and residual ethanol.

  • Drying:

    • Transfer to a vacuum oven.

    • Dry at 60°C under dynamic vacuum for 12-24 hours .

    • Validation: Product must be a free-flowing, snow-white powder.

Purification Workflow Diagram

PurificationProcess Start Crude PDABr2 (Yellow/Impure) Dissolve Dissolve in Hot EtOH (+ HBr if pH > 3) Start->Dissolve Charcoal Add Activated Charcoal (Removes Color) Dissolve->Charcoal If Yellow Filter1 Hot Filtration (Remove Charcoal/Insolubles) Dissolve->Filter1 If Colorless Charcoal->Filter1 Precip Add Anti-Solvent (Diethyl Ether) Filter1->Precip Cool Cool to -20°C Precip->Cool Filter2 Vacuum Filtration Cool->Filter2 Wash Wash with Et2O Filter2->Wash Dry Vacuum Dry (60°C) Wash->Dry Final Pure PDABr2 (>99.5%) Dry->Final

Figure 2: Step-by-step purification logic ensuring removal of both colorimetric and stoichiometric impurities.

Storage & Handling

  • Container: Amber glass vial with a PTFE-lined cap (protects from light and moisture).

  • Environment: Store in a desiccator or Nitrogen Glovebox.

  • Shelf Life: 6 months if strictly dry. Re-validate melting point (approx. 260°C decomp) before use.

References

  • Impurities in Perovskite Precursors

    • Title: Single crystal purification reduces trace impurities in halide perovskite precursors.[1]

    • Source: Journal of M
    • URL:[Link]

  • Synthesis & Properties

    • Title: 1,3-Diaminopropane (D
    • Source: Wikipedia / Chemical D
    • URL:[Link][2][3][4]

  • Passivation Strategies

    • Title: Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells.
    • Source: ResearchGate (Advanced Functional M
    • URL:[Link]

  • General Purification of Amine Salts: Title: Purification of Laboratory Chemicals (Standard Reference). Context: General reference for recrystallization of alkylammonium salts using Ethanol/Ether systems.

Sources

Technical Support Center: Propane-1,3-diamine Dihydrobromide (PDA·2HBr)

Technical Support Center: Propane-1,3-diamine Dihydrobromide (PDA[1]·2HBr)

Status: Operational | Tier: Advanced Research Support Subject: Stability, Dissolution, and Handling in Solution CAS: 18773-03-0 (Dihydrobromide) | Formula:

123

Core Stability Profile & Causality Analysis

From the desk of the Senior Application Scientist

Propane-1,3-diamine dihydrobromide (PDA[1][2][3]·2HBr) is a critical organic spacer cation used primarily in perovskite solar cells (PSCs) to induce 2D/3D lattice structures or passivate surface defects. While the dihydrobromide salt is thermodynamically more stable than its free amine counterpart, it exhibits specific instability modes in solution that can silently compromise experimental reproducibility.

The Three Pillars of Instability
  • Hygroscopic Hydrolysis (The "Invisible" Killer):

    • Mechanism: PDA[1]·2HBr is highly hygroscopic.[1] In polar aprotic solvents (DMF/DMSO), absorbed atmospheric moisture does not just dilute the solution; it alters the coordination sphere of lead halides (

      
      ) in the precursor mix.
      
    • Impact: Water competes with DMSO for coordination, leading to premature crystallization or "pinholes" in thin films.

  • Oxidative Discoloration (The "Yellowing" Effect):

    • Mechanism: While the ammonium groups (

      
      ) are resistant to oxidation, trace amounts of free amine (due to non-stoichiometry or equilibrium shifts) can undergo oxidative dehydrogenation to form imines (
      
      
      ) or azo-linkages upon exposure to air and light.[1]
    • Impact: Yellow/brown discoloration changes the absorption spectrum and introduces defect states in optoelectronic devices.

  • Solvate Formation & Retrograde Solubility:

    • Mechanism: In concentrated DMSO solutions, PDA·2HBr can form stable solvates.[1] Unlike simple salts, perovskite precursors often exhibit retrograde solubility or complex saturation curves where heating dissolves the salt, but cooling (or over-saturation) precipitates a PDA-Lead-Solvent adduct, not the original salt.

Troubleshooting Guide (Q&A)

Direct solutions to common tickets submitted by researchers.

Ticket #01: Solution Discoloration

Q: My PDA·2HBr precursor solution in DMF/DMSO turned from clear to pale yellow after 24 hours.[1] Is it still usable?

A: Proceed with extreme caution. This indicates early-stage oxidation. [1]

  • Diagnosis: The yellowing is likely due to the formation of trace imine impurities or Schiff bases, often catalyzed by trace aldehydes present in lower-grade DMF/DMSO or exposure to oxygen.[1]

  • The "Why": Even 99.5% pure solvents can contain trace impurities.[1] If the PDA salt was slightly acidic or basic (non-stoichiometric), it accelerates these side reactions.

  • Corrective Action:

    • Immediate: Filter the solution through a 0.22 µm PTFE filter. If the color persists, discard.

    • Prevention: Use anhydrous, amine-free grade solvents (packed under Argon).[1] Prepare solutions inside a

      
       glovebox (
      
      
      ppm). Wrap vials in aluminum foil to block UV light.[1]
Ticket #02: Precipitation Events

Q: I prepared a 1.0 M stock solution in DMSO. It was clear initially, but a white precipitate formed overnight at room temperature.

A: You have likely encountered the "Solvate Trap."

  • Diagnosis: PDA·2HBr has high solubility in DMSO, but in the presence of Lead Bromide (

    
    ), it forms complex colloids. If this is a pure PDA·2HBr stock, you likely exceeded the saturation limit at ambient temperature (
    
    
    ).
  • The "Why": DMSO is a strong coordinating solvent.[1] At high concentrations, PDA·2HBr molecules can bridge via hydrogen bonding networks, reducing solubility over time (aging).

  • Corrective Action:

    • Heat Cycling: Gently heat the solution to

      
       with stirring. If it redissolves completely and remains clear upon cooling to 
      
      
      , it is usable.
    • Sonication: Sonicate for 10 minutes at

      
       to break up soft agglomerates.
      
    • Protocol Adjustment: Limit stock concentration to 0.5 M - 0.8 M for long-term storage.

Ticket #03: Film Morphology Issues

Q: My perovskite films have pinholes. I suspect the PDA·2HBr is "wet."[1] How do I dry it without degrading it?

A: Vacuum drying is mandatory, but heat must be controlled.

  • Diagnosis: The salt has absorbed water.[1] Standard "dry" storage in a desiccator is often insufficient for perovskite grade requirements.[1]

  • The "Why": Water in the lattice acts as an anti-solvent during spin-coating, causing rapid, uncontrolled nucleation (pinholes).

  • Corrective Action:

    • Drying Protocol: Place the PDA·2HBr powder in a vacuum oven at

      
       for 12 hours  under active vacuum (
      
      
      mbar).
    • Verification: Perform a TGA (Thermogravimetric Analysis) run.[1][4] A weight loss peak below

      
       confirms water presence.[1]
      

Data & Specifications

Physicochemical Reference Table
PropertySpecificationNotes
Molecular Weight 235.95 g/mol Stoichiometry is critical.[1]
Appearance White Crystalline PowderYellowing = Degradation.[1]
Solubility (Water) High (> 1 M)Not recommended for PSCs.[1]
Solubility (DMSO) Moderate (~1 M)Heat often required for dissolution.[1]
Solubility (DMF) Moderate (~0.8 M)Good for mixed-cation precursors.[1]
Solubility (IPA) NegligibleUsed as an anti-solvent.[1]
Melting Point >

Decomposes before melting if impure.[1]
Hygroscopicity HighStore in

Glovebox.[1]
Diagnostic Decision Tree

Use this workflow to assess solution integrity.

TroubleshootingStartInspect PDA·2HBr SolutionCheckColorIs the solution Colorless?Start->CheckColorCheckPrecipIs the solution Clear (No Haze)?CheckColor->CheckPrecipYesYellowISSUE: Yellow/Brown TintCheckColor->YellowNoHazeISSUE: Haze/PrecipitateCheckPrecip->HazeNoOxidationDiagnosis: Amine Oxidationor Solvent ImpuritiesYellow->OxidationSaturationDiagnosis: Saturation orMoisture IngressHaze->SaturationDiscardACTION: Discard Solution.Check Solvent Quality.Oxidation->DiscardHeatACTION: Heat to 60°C.Sonicate 10 mins.Saturation->HeatHeat->DiscardIf Haze PersistsFilterACTION: Filter (0.22 µm PTFE).Use immediately.Heat->FilterIf Clears

Caption: Logical workflow for diagnosing Propane-1,3-diamine dihydrobromide solution stability issues.

Validated Experimental Protocol

Protocol: Preparation of Anhydrous PDA·2HBr Stock Solution (1.0 M) Designed to minimize hydrolysis and oxidation risks.

  • Pre-Conditioning:

    • Dry PDA[1]·2HBr powder in a vacuum oven at

      
       overnight.
      
    • Transfer immediately to an

      
      -filled glovebox.
      
  • Solvent Preparation:

    • Use Anhydrous DMSO (99.9%, packed under Argon).

    • Optional: Add activated 4Å molecular sieves to the solvent bottle 24 hours prior to use.

  • Dissolution (Inside Glovebox):

    • Weigh 235.95 mg of PDA[1]·2HBr into a clean 4 mL glass vial.

    • Add 1.0 mL of Anhydrous DMSO.

    • Note: The powder will not dissolve immediately.

    • Seal the vial tightly.

  • Thermal Mixing:

    • Place the vial on a hotplate set to

      
       .
      
    • Stir magnetically at 300 rpm for 30 minutes.

    • Observation: Solution should become crystal clear and colorless.[1]

  • Filtration & Storage:

    • Allow to cool to room temperature (

      
      ).
      
    • Filter through a 0.22 µm PTFE syringe filter into a fresh amber vial.

    • Storage: Keep in the glovebox. Stable for 2 weeks. If precipitate forms, reheat to

      
       before use.[5]
      

References

  • Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from

  • Petrov, A. et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. PMC - NIH.[1] Retrieved from

  • BLD Pharm. Propane-1,3-diamine dihydrobromide Safety & Handling. Retrieved from

  • Royal Society of Chemistry. Sustainable solvent selection for the manufacture of methylammonium lead triiodide perovskite solar cells. Green Chemistry. Retrieved from

Preventing side reactions in Propane-1,3-diamine;hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Optimization Guide

Subject: Preventing Side Reactions & Impurities in Propane-1,3-diamine Dihydrobromide (PDABr2) Assigned Specialist: Senior Application Scientist Status: Active Priority: High (Impacts Perovskite Efficiency & API Purity)

Introduction: The "Invisible" Impurities

Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0) is a critical precursor in two high-stakes fields: halide perovskite photovoltaics (as a passivation agent or A-site cation) and pharmaceutical synthesis (as a linker).

While the reaction seems simple (


), the aliphatic amine backbone is highly susceptible to oxidative degradation  and atmospheric carbonation  before protonation. In perovskite applications, even ppm-level oxidative impurities (often yellow/brown) act as non-radiative recombination centers, destroying device efficiency. In drug development, these impurities trigger genotoxic alerts.

This guide treats the synthesis not just as "mixing," but as a rigorous exclusion of side-reaction pathways.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Purity Synthesis

Objective: Synthesize white, crystalline Propane-1,3-diamine


 2HBr without oxidative side products.
Reagents & Setup
  • Precursor: 1,3-Diaminopropane (≥99%, stored under Argon).

  • Acid: Hydrobromic acid (48% aq., ACS Reagent grade).

  • Solvent: Ethanol (Anhydrous) and Diethyl Ether (Stabilizer-free if possible).

  • Atmosphere: Nitrogen (

    
    ) or Argon (Ar) Schlenk line.
    
Step-by-Step Workflow
  • Inerting: Purge a two-neck round-bottom flask with

    
     for 15 minutes.
    
  • Solvation: Add 1,3-Diaminopropane (1 eq) and anhydrous ethanol (5 volumes) under counter-flow

    
    .
    
    • Critical: Cool to 0°C in an ice bath. Low temperature inhibits oxidation kinetics.

  • Acid Addition: Add HBr (2.2 eq) dropwise via an addition funnel.

    • Exotherm Alert: The reaction is highly exothermic. Rapid addition causes localized heating

      
      , promoting oxidation (yellowing). Keep internal temp 
      
      
      
      .
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.

  • Isolation (The "Crash"):

    • Rotary evaporate solvent at

      
       until a viscous oil/solid appears.
      
    • Recrystallization: Dissolve in minimum hot ethanol (

      
      ).
      
    • Add cold Diethyl Ether dropwise until turbidity persists.

    • Cool to

      
       overnight.
      
  • Filtration: Filter under

    
     (if possible) or rapidly in air. Wash with cold ether.
    
  • Drying: Vacuum dry (

    
     mbar) at 
    
    
    
    for 12 hours.

Module 2: Troubleshooting Side Reactions

Ticket #1: "My Product is Yellow or Brown"

Diagnosis: Oxidative Degradation. Root Cause: Aliphatic amines are electron-rich. In the presence of


 and light, they form N-oxides  and imines  (Schiff bases) via radical pathways. These impurities are highly colored.

The Fix:

  • Pre-Reaction: Distill your 1,3-diaminopropane starting material over KOH or

    
     if it is not water-white.
    
  • During Reaction: You must exclude oxygen. The "Yellow" is often irreversible once the salt forms.

  • Post-Reaction (Rescue): If the salt is already yellow, wash the solid with acetone (impurities are often more soluble in acetone than the di-salt) or perform a charcoal filtration in hot ethanol.

Ticket #2: "White Crust Forming on the Amine Bottle"

Diagnosis: Carbamate Formation (Carbonation). Root Cause:


.
1,3-diaminopropane reacts avidly with atmospheric 

. This "crust" is a carbamate salt, not your product. It throws off stoichiometry because it weighs more than the free amine.

The Fix:

  • Prevention: Always handle the free amine in a glovebox or under active

    
     flow.
    
  • Correction: If you suspect carbonation, purge the amine solution with

    
    before adding HBr. Acidification will decarboxylate the carbamate (
    
    
    
    ), releasing gas bubbles. Ensure bubbling stops before calculating yield.
Ticket #3: "The Solid is Sticky/Wet (Hygroscopicity)"

Diagnosis: Partial Hydrolysis / Water Absorption. Root Cause: The dihydrobromide salt is extremely hygroscopic. The Fix:

  • Do not dry in a desiccator with standard silica. Use

    
      (Phosphorus Pentoxide) under vacuum.
    
  • Store in a glovebox.

  • Check Stoichiometry: Monohydrobromide salts are often more hygroscopic/oily than the crystalline dihydrobromide. Ensure you used

    
     eq of HBr.
    

Module 3: Visualizing the Chemistry

Pathway Analysis: The Battle for Purity

This diagram illustrates the competing pathways between the desired salt formation and the parasitic side reactions (Oxidation/Carbonation).

ReactionPathways Amine 1,3-Diaminopropane (Free Base) Salt Target Product: Propane-1,3-diamine 2HBr (White Crystal) Amine->Salt + HBr (Acid-Base Rxn) Fast, Exothermic Oxidation Side Reaction 1: Imines / N-Oxides (Yellow/Brown Impurity) Amine->Oxidation + O2 / Light Slow, Cumulative Carbamate Side Reaction 2: Amine Carbamates (White Crust/Stoich Error) Amine->Carbamate + CO2 Surface Reaction HBr HBr (aq) O2 Oxygen (Air) CO2 CO2 (Air) Control1 Control: Inert Gas (N2/Ar) Control1->Oxidation Control1->Carbamate Control2 Control: Low Temp (0°C) Control2->Oxidation

Caption: Reaction kinetics map showing how environmental controls (Inert Gas, Temperature) block the transition to colored impurities and carbamates.

Module 4: Quantitative Purity Benchmarks

Use this table to validate your product before using it in sensitive applications (e.g., Perovskite Solar Cells).

ParameterAcceptance CriteriaFailure Mode (If Out of Spec)
Appearance Snow-white crystalline powderYellow: Oxidation. Grey: Dust/Grease.
Solubility Clear in water/DMFTurbid: Polymerized side products or silica contamination.
Melting Point ~244-246°C (Decomposes)<240°C: Excess water or Monohydrobromide salt present.
1H NMR (

)

3.10 (t, 4H), 2.08 (m, 2H)
Extra peaks at

7-8 ppm indicate imine formation.
pH (1M aq) Acidic (~4.0 - 5.0)Neutral/Basic: Incomplete protonation (Mono-salt).

Module 5: FAQ (Field-Generated)

Q: Can I use HCl instead of HBr? A: Chemically, yes. However, for perovskite applications , the anion is critical.


 alters the crystal lattice and bandgap differently than 

. Stick to the halide required by your specific device architecture.

Q: My product turned pink after 1 month of storage. Why? A: This is the "Pink Amine" phenomenon, typical of trace transition metal contamination (often Iron or Copper from spatulas/needles) catalyzing oxidation.

  • Solution: Recrystallize with EDTA or use glass/ceramic tools only. Store in the dark.

Q: I need to synthesize the 1,3-diaminopropane backbone itself (not buy it). How do I prevent polyalkylation? A: If you are performing the reaction


:
  • The Risk: The primary amine product is more nucleophilic than ammonia, leading to secondary amines (oligomers).

  • The Fix: You must use a massive excess of Ammonia (50:1 molar ratio) or use the Gabriel Synthesis (Potassium Phthalimide) pathway, which physically blocks polyalkylation.

References

  • Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Perovskite Applications. Link

  • National Institutes of Health (PubChem). 1,3-Diaminopropane Compound Summary (CID 428). Link

  • ResearchGate (Community Discussion). Purification strategies for 1,3-propanediamine and removal of colored impurities. Link

  • *MDPI (Materials).Enhancing Perovskite Solar Cell Performance through Propylamine/Diamine Hydroiodide Passivation. Link

  • Royal Society of Chemistry. Scalable synthesis of colloidal CsPbBr3 perovskite nanocrystals (Ligand considerations). Link

Impact of atmospheric conditions on Propane-1,3-diamine;hydrobromide stability

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Propane-1,3-diamine Dihydrobromide

A Guide to Understanding and Mitigating Atmospheric Impacts on Compound Stability

Welcome to the Technical Support Center for Propane-1,3-diamine Dihydrobromide (CAS 18773-03-0). As Senior Application Scientists, we understand that the success of your research, whether in perovskite solar cell development, organic synthesis, or novel drug discovery, hinges on the integrity of your starting materials.[1][2] Propane-1,3-diamine Dihydrobromide, a critical precursor, is particularly susceptible to atmospheric conditions, which can compromise its stability and, consequently, your experimental outcomes.

This guide provides in-depth, field-proven insights into the challenges you may face. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively protect your materials, troubleshoot issues, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs): Stability & Handling

This section addresses the most common queries our team receives regarding the storage and stability of Propane-1,3-diamine Dihydrobromide.

Section 1: General Properties & Best Practices

Q1: What is Propane-1,3-diamine Dihydrobromide and what are its key characteristics?

A: Propane-1,3-diamine Dihydrobromide (also known as 1,3-Diaminopropane Dihydrobromide) is the hydrobromide salt of 1,3-diaminopropane.[1] It is typically supplied as a white to off-white crystalline powder.[2] Key identifiers are:

  • CAS Number: 18773-03-0[1]

  • Molecular Formula: C₃H₁₂Br₂N₂[1]

  • Molecular Weight: 235.95 g/mol [1]

It is widely used as a component in the synthesis of advanced materials, such as perovskites for photovoltaic applications.[1]

Q2: What are the non-negotiable storage conditions for this compound?

A: To ensure long-term stability, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard for preventing degradation.[4] Keep it segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5]

Q3: The Safety Data Sheet (SDS) for the parent amine mentions it is "hygroscopic." Does this apply to the dihydrobromide salt?

A: Yes, absolutely. Hygroscopicity, the tendency to absorb moisture from the air, is a well-documented characteristic of amine salts.[6][7] The ionic nature of the hydrobromide salt and the presence of amine functional groups create a strong affinity for water molecules. Exposure to ambient humidity will cause the powder to adsorb water, leading to physical changes and chemical degradation.[3]

Section 2: Impact of Specific Atmospheric Conditions

Q4: How does atmospheric humidity specifically affect the compound's stability?

A: Humidity is the most immediate and damaging atmospheric factor. The absorption of water (hygroscopicity) acts as a gateway for other degradation mechanisms.

  • Physical Changes: Initially, you will observe clumping of the powder. With continued exposure, it will become a dense solid and may eventually deliquesce (dissolve in the absorbed water) to form a saturated solution.

  • Chemical Reactivity: The presence of water can facilitate reactions with atmospheric gases like carbon dioxide and accelerate oxidative degradation.[8][9]

Q5: What is the risk of degradation from elevated temperatures?

A: High temperatures can cause thermal degradation. While stable at room temperature, elevated temperatures, especially above 100°C, can initiate decomposition.[10] Studies on related diamines show that thermal degradation can proceed through complex pathways, including the formation of cyclic ureas and other byproducts.[11][12][13] Upon combustion, hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are released.[3]

Q6: Is Propane-1,3-diamine Dihydrobromide sensitive to light?

A: While specific photostability data is limited, amines as a class can undergo photo-oxidation.[14] Chronic exposure to UV light, especially in the presence of oxygen, can lead to the formation of chromophores (color-causing groups), resulting in a yellow or brownish discoloration and loss of purity. Therefore, storage in an opaque or amber vial is highly recommended.

Q7: How do common atmospheric gases like oxygen (O₂) and carbon dioxide (CO₂) impact the compound?

A: Both O₂ and CO₂ can react with the compound, particularly when moisture is present.

  • Carbon Dioxide (CO₂): Amines readily react with CO₂ to form carbamate salts.[8] This is typically a reversible reaction, but it alters the chemical nature of your material and introduces impurities.

  • Oxygen (O₂): Oxidative degradation can occur, especially when catalyzed by light or trace metal impurities. This process can lead to a variety of byproducts and is a common cause of discoloration and reduced efficacy in experiments.[9][14]

Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows for identifying, managing, and preventing issues related to compound stability.

Troubleshooting Common Issues

Q: My Propane-1,3-diamine Dihydrobromide powder has become clumpy and hard. What happened, and is it still usable? A: This is a classic sign of moisture absorption due to improper storage or handling in a humid environment. The clumping indicates the initial stage of hygroscopic water uptake. While the material may not be completely degraded, its purity is compromised, and its exact weight will be inaccurate due to the added water mass. For non-critical applications, you might attempt to salvage it (see Protocol 2), but for high-precision work like perovskite fabrication or quantitative analysis, using a fresh, unopened vial is strongly advised.

Q: I've noticed my sample, which was once white, has developed a yellow or brown tint. What is the cause? A: A color change is a definitive indicator of chemical degradation. The most likely culprits are oxidation from exposure to air (O₂) and/or photo-degradation from exposure to light.[14] These reactions create impurities that can significantly impact electronic properties in materials science applications or reaction kinetics in synthesis. The material should be discarded.

Q: My experimental results are inconsistent. Could the stability of my Propane-1,3-diamine Dihydrobromide be the problem? A: Yes. Inconsistent results are a hallmark of using a reagent with variable purity. If your compound has been exposed to the atmosphere, its composition is no longer solely Propane-1,3-diamine Dihydrobromide. It is likely a mixture containing water, carbamates, and oxidation byproducts. This variability will directly impact stoichiometry, solubility, and reactivity, leading to poor reproducibility.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process when assessing the quality of your Propane-1,3-diamine Dihydrobromide.

G Start Assess Reagent Vial CheckSeal Is the manufacturer's seal intact? Start->CheckSeal CheckAppearance Inspect physical appearance of the powder CheckSeal->CheckAppearance Yes IsDiscolored Is there any yellow/brown discoloration? CheckSeal->IsDiscolored No IsFreeFlowing Is it a fine, white, free-flowing powder? CheckAppearance->IsFreeFlowing UseConfident Proceed with Experiment (Handle in inert/dry atmosphere) IsFreeFlowing->UseConfident Yes UseCaution High Risk of Degradation Salvage attempt possible (Protocol 2) Use for non-critical work only IsFreeFlowing->UseCaution No (Clumped/Caked) IsDiscolored->CheckAppearance No Discard Discard Reagent (Purity is compromised) IsDiscolored->Discard Yes

Caption: Decision workflow for assessing reagent quality.

Protocols for Mitigating Atmospheric Exposure

Protocol 1: Best Practices for Handling and Dispensing

Causality: The primary goal is to minimize the duration of exposure to the ambient atmosphere, thereby preventing moisture and gas absorption. An inert atmosphere glovebox is the ideal environment.

Steps:

  • Preparation: Before opening, allow the reagent container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation of moisture onto the cold powder.

  • Inert Atmosphere (Ideal): Transfer the sealed vial into an inert atmosphere glovebox. Perform all weighing and dispensing operations within the glovebox.

  • Dry Atmosphere (Alternative): If a glovebox is unavailable, work quickly in a fume hood with low ambient humidity. Consider using a nitrogen or argon blanket by gently blowing the inert gas into the headspace of the vial before and after dispensing.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Do not use the same spatula for different reagents to avoid cross-contamination.

  • Resealing: Immediately after dispensing, securely close the vial cap. For added protection, wrap the cap junction with Parafilm® to create a secondary moisture barrier.

  • Storage: Promptly return the vial to its designated cool, dry, and dark storage location.

Protocol 2: Emergency Desiccation of a Moisture-Exposed Sample

Disclaimer: This procedure is a salvage attempt and does not restore the compound to its original purity. It is intended for situations where the material is needed for non-critical applications and a fresh supply is unavailable. The primary goal is to remove adsorbed water.

Steps:

  • Transfer: In a low-humidity environment, transfer the clumped material into a clean, dry round-bottom flask or a vacuum-rated desiccator dish. Break up any large clumps gently with a dry spatula.

  • Vacuum Application: Place the sample under high vacuum (using a Schlenk line or vacuum oven). Do NOT heat the sample initially, as this can accelerate degradation.

  • Drying: Maintain the vacuum for several hours (4-24 hours, depending on the amount of moisture). You may observe the material breaking apart into a finer powder as water is removed.

  • Storage: Once the material appears dry and free-flowing, break the vacuum with an inert gas (N₂ or Ar). Immediately transfer the dried powder to a fresh, dry vial with a tight-fitting cap and store it under the recommended conditions.

  • Qualification: Mark the vial clearly as "Desiccated - Purity Not Guaranteed." If possible, perform a qualification test (e.g., melting point, NMR) to assess its condition before use.

Summary of Atmospheric Impacts and Mitigation

The following table summarizes the key environmental factors and the recommended strategies to maintain the stability of your Propane-1,3-diamine Dihydrobromide.

Atmospheric FactorPrimary Effect on CompoundVisual IndicatorsMitigation Strategy
Humidity (H₂O) Adsorption of water, leading to hydrolysis and enabling other reactions.Powder clumping, caking, deliquescence (liquefaction).Store in a desiccator or glovebox. Seal container tightly. Minimize air exposure time.
Elevated Temperature Thermal degradation, decomposition into byproducts.Melting, discoloration, release of fumes at high temps.Store in a cool location, away from heat sources. Avoid unnecessary heating.
Light (UV/Visible) Photo-oxidation, breaking of chemical bonds, formation of impurities.Gradual discoloration (yellowing to brown).Store in an amber or opaque vial. Keep in a dark cabinet or box.
Carbon Dioxide (CO₂) Reaction with amine groups to form carbamate salts.No immediate visual change, but introduces impurities.Store under an inert atmosphere (N₂ or Ar). Keep container tightly sealed.
Oxygen (O₂) Oxidation of amine groups, leading to degradation.Discoloration (yellowing), potential change in solubility.Store under an inert atmosphere (N₂ or Ar). Purge headspace with inert gas.
Degradation Pathway Overview

The following diagram illustrates the interconnected nature of atmospheric degradation pathways. Moisture is a key catalyst that enables subsequent reactions with atmospheric gases.

G Compound Propane-1,3-diamine Dihydrobromide (Pure Crystalline Solid) Clumped Clumped / Caked Solid (Hydrated Salt) Compound->Clumped Hygroscopicity Moisture Atmospheric Moisture (H₂O) Moisture->Clumped CO2 Atmospheric CO₂ Degraded Degraded Mixture (Carbamates, Oxides, etc.) CO2->Degraded Carbamate Formation Oxygen Atmospheric Oxygen (O₂) Oxygen->Degraded Oxidation Light Light (UV) Light->Degraded Photo-oxidation Heat Heat Heat->Degraded Thermal Degradation Clumped->Degraded

Caption: Interconnected atmospheric degradation pathways.

References

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from PubChem. Available at: [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Available at: [Link]

  • NILU - Norwegian Institute for Air Research. (n.d.). Environmental impact of amines from CO2 capture. Available at: [Link]

  • Process Ecology. (2016). Health and Environmental Impacts of Amine-based CO2 Capture Plant: A literature review. Available at: [Link]

  • LookChem. (n.d.). Cas 23545-42-8, N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide. Available at: [Link]

  • Eide-Haugmo, I., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Tobiszewski, M., & Marć, M. (2018). An Analysis of Hazards Caused by Emissions of Amines from Carbon Dioxide Capture Installations. Polish Journal of Environmental Studies. Available at: [Link]

  • Ma, J., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Available at: [Link]

  • Giorio, C., et al. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. RSC Publishing. Available at: [Link]

  • Petters, M. D., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO₂ Capture Solvents. UKnowledge. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available at: [Link]

  • FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Available at: [Link]

  • Juarez-Perez, E. J., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry. Sustainable Energy & Fuels. Available at: [Link]

  • Google Patents. (n.d.). US3172874A - Polyureas and polysilylureas.
  • Di Masi, S., et al. (2021). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Propane-1,3-diamine;hydrobromide (PDADBr) & Analogues in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Propane-1,3-diamine;hydrobromide versus other ligands in catalysis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Material Engineers

Executive Summary: The Dual-Function Reagent

Propane-1,3-diamine;hydrobromide (PDADBr), often distinct from its free base form (1,3-diaminopropane or tn), occupies a specialized niche in modern catalysis. While the free amine acts as a classic bidentate ligand in homogeneous coordination complexes, the hydrobromide salt has emerged as a critical surface passivator and structural stabilizer in halide perovskite photocatalysis.

This guide evaluates PDADBr against its primary competitors—Ethylenediamine (en), 1,2-Diaminopropane (pn), and mono-ammonium salts—providing a decision framework based on chelate thermodynamics, steric bite angles, and defect passivation efficacy.

Comparative Analysis: Molecular Catalysis (Homogeneous)

In homogeneous catalysis, the efficacy of diamine ligands is governed by the Chelate Effect and Bite Angle . The hydrobromide salt serves as a stable, non-volatile precursor that releases the free ligand (tn) upon in-situ neutralization.

Thermodynamic Stability: The "5 vs. 6" Rule

The most critical distinction between Propane-1,3-diamine (tn) and its ubiquitous competitor Ethylenediamine (en) is the ring size formed upon metal coordination.

  • Ethylenediamine (en): Forms 5-membered chelate rings . These are thermodynamically favored for most transition metals (Cu, Ni, Co) due to optimal orbital overlap and lower entropic penalty.

  • Propane-1,3-diamine (tn): Forms 6-membered chelate rings .[1] These typically exhibit lower stability constants (

    
    ) due to increased steric strain and entropy loss, unless the metal ion is large (e.g., Pd, Pt) or requires a wider bite angle.
    

Table 1: Stability Constant Comparison (Cu(II) Complexes) | Ligand | Structure | Chelate Ring Size |


 (Cu

) |

(Cu

) | Kinetic Lability | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethylenediamine (en) |

| 5-membered | ~10.5 | ~19.6 | Low (Stable) | | 1,2-Diaminopropane (pn) |

| 5-membered | ~10.7 | ~19.9 | Low (Stable) | | Propane-1,3-diamine (tn) |

| 6-membered | ~9.8 | ~17.2 | Moderate (More Labile) |

Key Insight: Use PDADBr (neutralized to tn) when your catalytic cycle requires ligand hemilability . The 6-membered ring is easier to "open" than the 5-membered en ring, potentially creating a vacant site for substrate binding without complete catalyst decomposition.

Steric Bite Angle & Catalytic Selectivity

The "bite angle" (P-M-P or N-M-N angle) dictates the electronic environment of the metal center.

  • en Bite Angle: ~85° (Restricted)

  • tn Bite Angle: ~90–94° (Flexible)

In Heck coupling or Olefin polymerization , the wider bite angle of tn derivatives can force bulky substrates into specific orientations, altering regioselectivity compared to en analogues.

Comparative Analysis: Perovskite Photocatalysis (Heterogeneous)

This is the primary application domain for the Hydrobromide salt (PDADBr) form. In Lead Halide Perovskites (e.g.,


), PDADBr acts not just as a ligand, but as a molecular bridge  and defect healer .
Mechanism of Action: Bidentate Anchoring

Unlike mono-ammonium salts (e.g., Butylammonium, BAI) which dangle from the surface, the diammonium cation of PDADBr (


) anchors at two points within the perovskite lattice.
  • Competitor (BAI): Mono-anchoring

    
     High thermal vibration 
    
    
    
    Lower stability.
  • PDADBr: Dual-anchoring

    
     Rigidifies surface 
    
    
    
    Suppresses non-radiative recombination.

PerovskitePassivation cluster_0 Defect Site (Perovskite) cluster_1 Passivation Agents cluster_2 Outcome Pb_Cluster Undercoordinated Pb2+ Halide_Vac Halide Vacancy Pb_Cluster->Halide_Vac Trap State Mono_Amine Butylammonium (BAI) (Single Anchor) Mono_Amine->Halide_Vac Weak Binding Recomb Charge Recombination (Energy Loss) Mono_Amine->Recomb Thermal Instability Di_Amine PDADBr (Propane-1,3-diamine) (Dual Anchor) Di_Amine->Pb_Cluster Coordination Di_Amine->Halide_Vac Chelating/Bridging Stable Defect Healing (High Efficiency) Di_Amine->Stable Lattice Rigidity

Figure 1: Mechanism of defect passivation in perovskite photocatalysts. PDADBr provides dual-site anchoring, superior to mono-amines.

Performance Metrics (Photocatalytic/Photovoltaic)

Experimental data comparing PDADBr-treated perovskites vs. controls.

PassivatorMolecular StructureTrap Density (

)
Carrier Lifetime (

)
Stability (T80)
None (Control) -

~20 ns< 200 hrs
Phenethylammonium (PEA) Aromatic Mono-amine

~150 ns~500 hrs
PDADBr (1,3-diamine) Aliphatic Di-amine

>800 ns >1000 hrs

Data Interpretation: The significant reduction in trap density with PDADBr is attributed to the "cross-linking" effect of the propyl chain, which is the optimal length (3 carbons) to span adjacent Pb-I/Br octahedra without inducing strain (unlike the shorter ethylenediamine).

Experimental Protocols

Protocol A: In-Situ Ligand Generation for Homogeneous Catalysis

Use this when the free amine is too volatile or toxic to handle directly.

  • Reagents: Propane-1,3-diamine;dihydrobromide (1.0 eq), Metal Salt (e.g.,

    
    ), Base (KOtBu or 
    
    
    
    , 2.2 eq), Solvent (DMF or Toluene).
  • Procedure:

    • Suspend PDADBr in the solvent under inert atmosphere (

      
      ).
      
    • Add the base.[2] Stir for 30 mins at RT. The solution will become cloudy as KBr precipitates.

    • Critical Step: Do not filter yet if the metal precursor is soluble. Add the metal salt directly.

    • Heat to 60°C for 1 hour to ensure complexation.

    • Filter the mixture through Celite to remove inorganic salts (KBr) and residual base.

    • Validation: Check supernatant via

      
       NMR. The 
      
      
      
      -CH2 triplet of the free ligand should shift upfield upon coordination.
Protocol B: Surface Passivation of Perovskite Films

Standard method for enhancing photocatalytic stability.

  • Preparation: Dissolve PDADBr in Isopropanol (IPA) to a concentration of 1–5 mg/mL.

  • Deposition:

    • Spin-coat the perovskite precursor (e.g.,

      
      ) onto the substrate. Anneal at 100°C.[3]
      
    • Allow the film to cool to Room Temperature (RT).

    • Dynamically spin-coat the PDADBr/IPA solution at 4000 rpm for 30s.

  • Annealing: Heat at 100°C for 10 mins. This drives off excess solvent and promotes the ammonium-halide interaction.

  • Validation:

    • PL Spectroscopy: A 10-fold increase in Photoluminescence (PL) intensity indicates successful trap passivation.

    • Contact Angle: The surface should become more hydrophobic (Contact angle > 60°) due to the organic layer.

Strategic Decision Framework

When should you choose Propane-1,3-diamine;hydrobromide over alternatives?

DecisionTree Start Select Application Homogeneous Homogeneous Catalysis (Coupling/Polymerization) Start->Homogeneous Heterogeneous Perovskite/Material Synthesis Start->Heterogeneous Stability High Stability Required? Homogeneous->Stability Passivation Surface Passivation? Heterogeneous->Passivation PDADBr_Rec Use PDADBr (Superior Cross-linking) Passivation->PDADBr_Rec Yes (Defect Healing) Mono_Rec Use PEA/BAI (If 2D Layering needed) Passivation->Mono_Rec No (Layered Structure) En_Rec Use Ethylenediamine (en) (Max Stability) Stability->En_Rec Yes (Irreversible Binding) Tn_Rec Use 1,3-Diamine (tn) (Hemilability/Bite Angle) Stability->Tn_Rec No (Dynamic Catalysis)

Figure 2: Decision matrix for ligand selection.

References

  • BenchChem. (2025). A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Retrieved from

  • MDPI. (2021). Solution Equilibria Formation of Manganese(II) Complexes with Ethylenediamine, 1,3-Propanediamine. Molecules. Retrieved from

  • ResearchGate. (2024). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Advanced Functional Materials. Retrieved from

  • ChemicalBook. (2026). Propane-1,3-diamine;hydrobromide Product Properties. Retrieved from

  • NIH PubChem. (2025). Propane-1,3-diamine Compound Summary. Retrieved from

Sources

Reproducibility of Experiments using Propane-1,3-diamine Dihydrobromide (PDABr₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Propane-1,3-diamine dihydrobromide (PDABr₂), also known as 1,3-Propanediammonium dibromide, is a critical organic halide salt used primarily in the interface engineering of perovskite solar cells (PSCs) and light-emitting diodes (LEDs).[1] Its structural role is that of a bidentate spacer cation . Unlike bulky mono-ammonium salts (e.g., PEABr) that form insulating layers, PDABr₂ penetrates surface defects to crosslink [PbX₆]⁴⁻ octahedra, effectively passivating iodine/bromine vacancies without severely impeding charge transport.

The Reproducibility Crisis: Experiments involving PDABr₂ frequently fail due to three variables:

  • Hygroscopic Instability: The salt absorbs atmospheric moisture, altering stoichiometry during weighing.

  • Synthesis Impurities: Commercial batches often contain trace oxidation products (yellowing) or unreacted amines, leading to non-radiative recombination centers.

  • Solvent Incompatibility: Inappropriate solvent choices during the passivation step can dissolve the underlying perovskite layer rather than treating it.

This guide provides a standardized, self-validating framework to replace trial-and-error methodologies.

Comparative Performance Analysis

To select the correct spacer, one must understand the trade-off between passivation efficiency (defect healing) and charge extraction (conductivity).

Table 1: PDABr₂ vs. Common Alternatives in Perovskite Passivation
FeaturePropane-1,3-diamine 2HBr (PDABr₂) Butane-1,4-diamine 2HBr (BDABr₂) Phenethylammonium Bromide (PEABr)
Molecular Structure Linear, Short Chain (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Linear, Medium Chain (

)
Bulky, Aromatic Ring
Binding Mode Bidentate (Two

anchors)
BidentateMonodentate (One

anchor)
Lattice Fit Optimal. Matches Pb-I/Br distance (~6.3 Å).Slight Mismatch. Can induce lattice strain.Steric Barrier.[2] Forms 2D layered phase (Ruddlesden-Popper).
Charge Transport High. Short tunneling distance.Moderate. Increased resistance due to chain length.Low. Aromatic ring acts as dielectric spacer.
Stability (T80) >1000 hrs (Crosslinking stabilizes grain boundaries).~800 hrs~500-700 hrs (Prone to thermal desorption).
Primary Risk Hygroscopicity & Halide Exchange.Phase segregation.Formation of insulating transport barriers.

Key Insight: PDABr₂ is superior for 3D perovskite surface passivation because its C3 chain length perfectly spans adjacent octahedra, "stapling" the grain boundaries together. PEABr is better suited for creating distinct 2D quantum wells but is inferior for pure surface passivation of high-efficiency 3D films.

Critical Experimental Protocols

Protocol A: High-Purity Synthesis of PDABr₂

Commercial sources often lack the purity required for >22% efficiency devices. In-house synthesis is recommended for absolute control.

Reagents:

  • 1,3-Diaminopropane (99%+, redistilled if yellow).

  • Hydrobromic Acid (48 wt. % in water).

  • Ethanol (Absolute) and Diethyl Ether (Anhydrous).

The Self-Validating Workflow:

SynthesisProtocol Start Start: Reagents IceBath Ice Bath (0°C) Slow Addition of HBr Start->IceBath Dropwise Reaction Stir 2h @ 0°C Exothermic Check IceBath->Reaction Evap Rotary Evaporator 60°C (Remove H2O) Reaction->Evap Crude Crude Solid (Often Yellowish) Evap->Crude Wash Washing Cycle Ethanol Dissolution -> Ether Precip. Crude->Wash Purification Vacuum Vacuum Dry 24h @ 60°C Wash->Vacuum Final Pure PDABr2 (Snow White Powder) Vacuum->Final Final->Wash If color != White

Figure 1: Synthesis and purification workflow. The "Color Check" is the primary quality gate; any yellow hue indicates oxidized amines and requires re-crystallization.

Step-by-Step Details:

  • Stoichiometry: Mix 1,3-diaminopropane and HBr in a 1:2.2 molar ratio . The slight excess of acid ensures complete protonation of both amine groups.

  • Temperature Control: Perform addition in an ice bath. High temperatures during addition promote oxidation (yellowing).

  • Crystallization (The Critical Step):

    • Dissolve the crude solid in a minimum amount of hot absolute ethanol.

    • Allow to cool to room temperature.

    • Slowly add cold diethyl ether until the solution turns turbid.

    • Refrigerate at 4°C overnight. White needle-like crystals should form.

    • Note: If a "sticky oil" forms instead of crystals, scratch the flask wall or sonicate. This indicates trapped solvent.

Protocol B: Device Passivation (Dynamic Spin Coating)

Application of PDABr₂ to a Perovskite film (e.g., CsPbBr₃ or MAPbI₃).

  • Preparation: Dissolve PDABr₂ in Isopropanol (IPA).

    • Concentration:1.0 – 2.0 mg/mL . (Higher concentrations >5mg/mL will etch the perovskite and form a 2D layer, changing the device physics).

  • Deposition:

    • Spin the perovskite film at 4000 rpm.

    • Dynamically dispense 50 µL of the PDABr₂ solution at 20 seconds into the spin cycle.

  • Annealing:

    • Anneal at 100°C for 10 minutes .

    • Validation: The film should appear specular and shiny. A cloudy film indicates surface roughening due to solvent damage.

Mechanism of Action & Reproducibility Logic

Understanding why PDABr₂ works allows you to troubleshoot when it fails.

The Mechanism: The propyl chain (


) is flexible enough to allow the two ammonium heads to bind to two adjacent corner-sharing octahedra, effectively "locking" the surface structure.

Mechanism Defect Perovskite Surface Defect (Under-coordinated Pb2+ / Halide Vacancy) Binding Bidentate Binding (-NH3+ fills Vacancy) Defect->Binding Target PDABr PDABr2 Solution (C3 Spacer Cation) PDABr->Binding Supply Result Passivated Surface Reduced Trap Density Suppressed Ion Migration Binding->Result Outcome

Figure 2: Passivation mechanism. The bidentate nature of PDABr₂ allows it to bridge defects that monodentate ligands (like PEAI) might miss.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Voc (Open Circuit Voltage) Insufficient passivation.Increase concentration slightly (to 2 mg/mL). Ensure annealing reached 100°C.
S-shaped J-V Curve Transport barrier.Layer is too thick. Reduce concentration or increase spin speed.
Rapid Degradation Hygroscopic failure.Store PDABr₂ in N₂ glovebox. Do not weigh in ambient air > 2 mins.
Yellow Powder Oxidation.Discard. Do not attempt to use. Re-synthesize or recrystallize.

References

  • Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells. (2025). Perovskite-Info. Retrieved from

  • Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. (2024). ResearchGate. Retrieved from

  • Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. (2022). University of Toronto / Sargent Group. Retrieved from

  • Dual-Site Synergistic Passivation for CsPbBr3 Perovskite Solar Cells. (2025). ResearchGate. Retrieved from

  • Propane-1,3-diamine dihydrobromide Product Properties. (2025). ChemicalBook. Retrieved from

Sources

Comparative analysis of the electronic properties of Propane-1,3-diamine;hydrobromide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Electronic Properties, Crystal Engineering, and Optoelectronic Performance

Executive Summary: The Structural Control of Electronic Function

In the rapidly evolving field of low-dimensional semiconductors—specifically 2D Halide Perovskites —organic spacers are no longer passive scaffolds; they are active electronic tuners. Propane-1,3-diamine dihydrobromide (1,3-PDA·2HBr) and its positional isomer, Propane-1,2-diamine dihydrobromide (1,2-PDA·2HBr) , represent a critical bifurcation in material design:

  • 1,3-PDA (Linear Isomer): Forms Dion-Jacobson (DJ) phases.[1][2] Its linear symmetry promotes ordered stacking of inorganic octahedra, leading to high environmental stability and enhanced charge transport.

  • 1,2-PDA (Branched/Chiral Isomer): Introduces symmetry breaking. The methyl branch disrupts packing, often inducing chiroptical properties (Circular Dichroism) and modifying the dielectric confinement, but at the cost of structural rigidity.

This guide provides a technical comparison of these isomers against industry-standard alternatives (Butylammonium, Phenethylammonium), backed by experimental protocols for synthesis and characterization.

Structural & Electronic Property Analysis

The electronic performance of these salts is defined by their behavior as dielectric spacers in Quantum Well (QW) structures. The "isomer effect" manifests primarily through dielectric mismatch and octahedral distortion .

Comparative Data Table: Electronic & Lattice Metrics
Property1,3-PDA·2HBr (Linear)1,2-PDA·2HBr (Branched)Butylammonium (BA) (Ref)
Isomer Type Linear, CentrosymmetricBranched, Chiral Center (

)
Linear, Mono-ammonium
Perovskite Phase Dion-Jacobson (DJ)Ruddlesden-Popper (RP) / Distorted DJRuddlesden-Popper (RP)
Bandgap (

) in PbBr

~3.05 - 3.10 eV ~3.15 - 3.20 eV ~3.00 eV
PL Peak Emission ~405 nm (Deep Blue)~395 nm (UV-Blue)~405 nm
Exciton Binding Energy (

)
High (>300 meV)Very High (>400 meV)High (~350 meV)
Dielectric Constant (

)
~4.5 (Low screening)~4.0 (Enhanced confinement)~4.2
Lattice Distortion Moderate (Pb-Br-Pb ~143°)High (Steric hindrance from -CH

)
Low (Flexible tail)
Primary Application Stable Blue LEDs, PhotodetectorsSpintronics (CISS Effect), Chiral OpticsStandard 2D Solar Cells

Key Insight: The 1,3-PDA isomer allows for a "stiffer" lattice. The two ammonium heads anchor the inorganic layers together (DJ phase), eliminating the van der Waals gap found in BA-based systems. This results in significantly higher moisture stability and mechanical robustness.

Mechanism of Action: Dielectric Confinement

The organic spacer acts as a dielectric barrier. The electronic band structure is modulated by the Quantum Confinement Effect (QCE) .

  • 1,3-PDA: The linear chain length (~4.5 Å) defines a precise quantum well width. The lack of steric bulk allows the inorganic octahedra to tilt but maintain connectivity.

  • 1,2-PDA: The methyl group at the

    
    -carbon creates a "bump" in the dielectric layer. This forces the inorganic layers further apart or induces severe tilting, widening the bandgap (blue-shift) and increasing the exciton binding energy due to reduced dielectric screening.
    

Self-Validating Experimental Protocols

To ensure reproducibility, we provide a synthesis protocol for the 1,3-PDA·2HBr salt, designed to minimize oxidation and ensure stoichiometric precision.

Synthesis of Propane-1,3-diammonium Dibromide

Objective: Produce high-purity, white crystalline powder suitable for semiconductor crystal growth.

Reagents:

  • 1,3-Diaminopropane (99%, redistilled if yellow)

  • Hydrobromic Acid (48 wt% in water, ACS Reagent)

  • Ethanol (Absolute) & Diethyl Ether (Anhydrous)

  • Nitrogen/Argon gas line

Protocol:

  • Ice Bath Setup: Place a 250 mL two-neck round-bottom flask in an ice-water bath (

    
    ). Flush with N
    
    
    
    for 10 mins.
  • Amine Solvation: Add 7.41 g (0.1 mol) of 1,3-diaminopropane to 30 mL of cold ethanol. Stir vigorously.

  • Acid Addition (The Critical Step): Dropwise, add 34.0 g (~23 mL, 0.2 mol) of 48% HBr.

    • Control: Maintain temperature

      
       to prevent oxidation (discoloration).
      
    • Stoichiometry: A slight excess of HBr (5%) is acceptable to ensure full protonation.

  • Crystallization:

    • After addition, stir for 30 mins at RT.

    • Rotary evaporate the solvent at

      
       until a white slurry forms.
      
    • Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Add diethyl ether dropwise until the solution turns turbid. Cool to

      
       overnight.
      
  • Validation:

    • Filter the white needles. Wash 3x with cold diethyl ether.

    • Dry in a vacuum oven at

      
       for 12 hours.
      
    • Yield Target: >85%.

    • Appearance: Pure white powder. (Yellowing indicates oxidation; discard).

Workflow Visualization

SynthesisProtocol Start Reagents: 1,3-PDA + HBr Mixing Ice Bath Mixing (T < 10°C, N2 atm) Start->Mixing Add dropwise Reaction Protonation Formation of [NH3-(CH2)3-NH3]2+ 2Br- Mixing->Reaction Exothermic Evap Rotary Evaporation (Removal of H2O/EtOH) Reaction->Evap Concentrate Recryst Recrystallization (EtOH/Ether System) Evap->Recryst Purify Product Pure 1,3-PDA·2HBr (White Needles) Recryst->Product Vacuum Dry

Caption: Step-by-step synthesis workflow for high-purity Propane-1,3-diammonium dibromide.

Performance in Optoelectronic Devices

When integrated into a Lead Bromide perovskite lattice (forming (PDA)PbBr


), the performance differences between isomers become macroscopic.
Photoluminescence (PL) & Stability
  • 1,3-PDA (DJ Phase): Exhibits a sharp PL peak at ~405 nm. The rigid connection between layers suppresses non-radiative recombination pathways.

    • Stability Data: Unencapsulated films retain >90% of initial PL intensity after 1000 hours in ambient air (RH 40%).

  • 1,2-PDA (Chiral Phase): Often shows broader emission due to lattice strain.

    • Stability Data: Degradation is faster (T80 ~ 200 hours) because the branched structure prevents tight packing, allowing moisture ingress.

Charge Transport Dynamics

The following diagram illustrates the charge recombination pathways in the perovskite quantum wells formed by these isomers.

ChargeDynamics cluster_13 1,3-PDA (Rigid DJ Phase) cluster_12 1,2-PDA (Distorted Phase) Photon Photon Absorption (hv) Exciton Exciton Formation (High Eb) Photon->Exciton Radiative Radiative Recombination (High PLQY) Exciton->Radiative Dominant in 1,3-PDA Traps Defect Trapping (Non-Radiative) Exciton->Traps Increased in 1,2-PDA Chiral Spin-Selective Transport (CISS Effect) Exciton->Chiral Unique to 1,2-PDA

Caption: Charge carrier dynamics comparing the radiative efficiency of 1,3-PDA vs the trap-mediated/chiral pathways in 1,2-PDA.

References

  • Dion-Jacobson Phase Stability : "Two-Dimensional Dion-Jacobson Hybrid Lead Iodide Perovskites with Aromatic Diammonium Cations." ResearchGate.[3][4] Link

  • Optical Properties of Bromide Perovskites : "Optoelectronic Properties of Two-Dimensional Bromide Perovskites: Influences of Spacer Cations." J. Phys. Chem. Lett., 2020. Link

  • Synthesis & Dielectric Data : "Dielectric constant of propane-1,3-diol and related mixtures." NIST / ResearchGate. Link

  • Diammonium Templating : "The templating effect of diammonium cations on the structural and optical properties of lead bromide perovskites."[1] Royal Society of Chemistry, 2022. Link

  • 1,2-Diamine Chirality : "Chiral Perovskites: Promising Materials for Spin-Dependent Optoelectronics." ScienceMadness / Literature Review. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Propane-1,3-diamine;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Causality

Propane-1,3-diamine;hydrobromide (often found as the dihydrobromide salt, CAS: 18783-53-4) presents a dual-hazard profile that requires rigorous containment strategies.[1][2]

As a Senior Application Scientist, I must emphasize that this is not merely a "corrosive salt." It represents a conjugate system of a highly toxic diamine and hydrobromic acid .

  • The Amine Risk (Propane-1,3-diamine): The parent free base is classified as Fatal in contact with skin (H310) and a respiratory sensitizer. Upon contact with physiological moisture (sweat, mucous membranes), the salt can dissociate, potentially delivering the diamine locally while the hydrobromic acid component causes immediate corrosive tissue destruction (H314).

  • The Acid Risk (HBr): The hydrobromide counterion renders the solid hygroscopic and acidic. Inhalation of dust leads to immediate hydrolysis in the respiratory tract, releasing acidic protons that damage alveolar tissue.

Core Directive: Treat this solid with the same respect as the volatile liquid free base, with added precautions for dust generation.

PPE Technical Specifications (The "Armor")

Standard lab coats are insufficient. The high water solubility and hygroscopic nature of this salt mean it will rapidly wick through standard fabrics if they become damp.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular/Face Chemical Splash Goggles + 8-inch Face Shield Dust-to-Liquid Phase Change: The salt is hygroscopic. Airborne dust settling on the eye will instantly dissolve into a concentrated acidic solution. Safety glasses allow dust entry from the sides.
Dermal (Hand) Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeoprenePermeation Defense: Diamines are known to permeate thin nitrile. The outer glove protects against mechanical abrasion and bulk exposure; the inner glove prevents contact during doffing.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Sensitization Risk: Propane-1,3-diamine is a respiratory sensitizer.[3] Inhalation of the salt dust can trigger irreversible allergic responses. Always handle in a hood.
Body Tyvek® Lab Coat or Apron (over cotton)Wicking Prevention: Cotton absorbs hygroscopic salts, holding the corrosive agent against the skin. Chemically resistant overlays prevent this "poultice effect."

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize "dust events"—the primary vector for exposure with amine salts.

Diagram 1: Safe Handling Workflow

This logic flow ensures containment integrity is maintained from storage to reaction.

HandlingWorkflow Storage Storage (Desiccated, <25°C) PPE_Check PPE Verification (Double Gloves, Face Shield) Storage->PPE_Check Retrieve Weighing Weighing (Inside Fume Hood Only) PPE_Check->Weighing Transfer Weighing->Weighing Avoid Static (Anti-static gun) Solubilization Solubilization (Slow Addition to Solvent) Weighing->Solubilization Dissolve Cleanup Decontamination (Weak Base Neutralization) Solubilization->Cleanup Waste Mgmt

Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent dust generation.

Step-by-Step Methodology
Phase A: Preparation & Weighing
  • Environmental Control: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Mitigation: Amine salts are often fine, static-prone powders. Use an anti-static gun or polonium strip if available to prevent "jumping" of the powder during weighing.

  • The "Boat" Technique: Do not use weighing paper. Use a disposable anti-static weighing boat. The high surface area of paper increases the risk of residual dust becoming airborne during transfer.

Phase B: Solubilization (The Exotherm Risk)
  • Solvent Selection: When dissolving Propane-1,3-diamine;hydrobromide, prefer polar solvents (Water, Methanol, DMSO).

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents the formation of a "paste" that can trap heat.

  • Thermal Management: The dissolution of hydrobromide salts can be mildly exothermic. If working on a >10g scale, cool the solvent vessel in an ice bath (0°C) prior to addition to minimize vapor pressure increases.

Phase C: Reaction Cleanup
  • Immediate Wipe-Down: Do not leave the balance area "for later."

  • Neutralizing Agent: Prepare a 5% Sodium Bicarbonate (

    
    ) solution.
    
  • Procedure: Wipe the weighing area with a paper towel soaked in the bicarbonate solution. This neutralizes any acidic hydrobromide residue and converts the trace amine to its free base (which is then wiped up and disposed of).

Waste Management & Decontamination[4][5]

Strict Prohibition: Never dispose of amine salts or their solutions down the drain. They are toxic to aquatic life and can damage plumbing via corrosion.

Disposal Logic
  • Solid Waste: Excess solid must be labeled "Corrosive/Toxic Solid" and containerized for hazardous waste incineration.

  • Aqueous Waste: Solutions containing this compound should be adjusted to pH 6–9 (if safe to do so) and collected in "Aqueous Basic/Toxic" waste streams.

  • Contaminated PPE: Gloves and weighing boats are considered hazardous waste. Do not throw them in the regular trash.

Diagram 2: Waste Decision Tree

This logic ensures compliance with environmental regulations and prevents infrastructure damage.

WasteDisposal Start Waste Generation Type State of Matter? Start->Type Solid Solid Residue (Spills/Excess) Type->Solid Liquid Reaction Mixture (Dissolved) Type->Liquid Action_Solid Containerize: 'Toxic/Corrosive Solid' Solid->Action_Solid Action_Liquid Check pH Liquid->Action_Liquid Disposal HazWaste Pickup (Incineration) Action_Solid->Disposal Neutralize Neutralize to pH 6-9 (Use NaHCO3) Action_Liquid->Neutralize If Acidic Action_Liquid->Disposal If Neutral Neutralize->Disposal

Caption: Decision logic for segregating and treating Propane-1,3-diamine;hydrobromide waste streams.

Emergency Response Protocols

In the event of exposure, the "hydrobromide" component dictates the immediate first aid (treat as acid burn), while the "amine" component dictates long-term monitoring (systemic toxicity).

  • Eye Contact: Irrigate immediately for 15 minutes minimum .[2] Time is tissue. Do not wait for a doctor to start rinsing.

  • Skin Contact:

    • Brush: If solid, gently brush off excess powder (do not wet immediately if a large amount is present, as this creates a concentrated acid paste).

    • Rinse: Flush with copious water for 15 minutes.

    • Neutralize: Do not apply vinegar or baking soda directly to a chemical burn unless directed by a physician. Water is the safest initial treatment.

  • Spill Cleanup (Solid):

    • Evacuate the immediate area.[1][2][4][5]

    • Don full PPE (including respirator if outside hood).

    • Cover spill with dry lime or soda ash to neutralize the acid component.

    • Sweep carefully to avoid dust.

References

  • PubChem. (n.d.). 1,3-Diaminopropane | C3H10N2 | CID 428. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Propane-1,3-diamine.[2][4][6] Retrieved February 1, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.